Tead-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H14F3NO |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
1-[3-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]azetidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C15H14F3NO/c1-2-14(20)19-9-12(10-19)4-3-11-5-7-13(8-6-11)15(16,17)18/h2-8,12H,1,9-10H2/b4-3+ |
InChI Key |
AEOJURJVNCDASZ-ONEGZZNKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Tead-IN-10: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery and synthesis of Tead-IN-10, a potent and selective covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. This document details the scientific background, discovery, mechanism of action, and synthetic protocols for this compound, presenting quantitative data in a structured format and illustrating key pathways and workflows with diagrams.
Introduction: The Hippo Pathway and TEAD Transcription Factors
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). In their active state, YAP and TAZ translocate to the nucleus and bind to the TEA Domain (TEAD) transcription factors (TEAD1-4), leading to the expression of genes that promote cell growth and inhibit apoptosis.
Given the central role of the TEAD-YAP/TAZ interaction in oncogenesis, disrupting this complex has emerged as a promising therapeutic strategy. This compound is a small molecule inhibitor designed to covalently modify a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins, thereby allosterically inhibiting their interaction with YAP/TAZ.
Discovery of this compound (Compound 15)
This compound, also referred to as compound 15 in the primary literature, was discovered through a structure-based design approach aimed at developing Y-shaped covalent inhibitors that could occupy both the hydrophobic palmitate-binding pocket and an adjacent hydrophilic pocket of TEAD proteins. This design strategy led to the identification of a series of potent and selective TEAD inhibitors.
Mechanism of Action
This compound is a covalent inhibitor that targets a conserved cysteine residue in the palmitate-binding pocket of TEADs. By forming a covalent bond, it irreversibly blocks the binding of palmitate, a lipid modification essential for TEAD stability and its interaction with YAP/TAZ. This disruption of the TEAD-YAP/TAZ complex prevents the transcription of downstream target genes involved in cell proliferation and survival, ultimately leading to anti-tumor effects in Hippo-pathway-dependent cancers.
Quantitative Data
The inhibitory activity of this compound and related compounds was evaluated against various TEAD isoforms and in cell-based assays. The following table summarizes the key quantitative data.[1]
| Compound | TEAD1 IC50 (nM) | TEAD2 IC50 (nM) | TEAD3 IC50 (nM) | TEAD4 IC50 (nM) | Reporter Gene Assay IC50 (nM) |
| This compound (15) | 14 ± 4 | 179 ± 25 | 4 ± 1 | NE (>10,000) | 14 ± 4 |
| Compound 14 | 14 ± 4 | 118 ± 15 | 3 ± 1 | NE (>10,000) | 14 ± 4 |
| Compound 16 | 48 ± 8 | >10,000 | >10,000 | >10,000 | 171 ± 88 |
| Compound 17 | 150 ± 20 | >10,000 | >10,000 | >10,000 | 522 ± 263 |
| MYF-03-176 (22) | 47 ± 7 | 120 ± 18 | 32 ± 5 | 71 ± 10 | 17 ± 5 |
NE: No Effect. IC50 values are reported as mean ± SEM of two experiments.
Experimental Protocols
The following sections detail the synthetic procedure for this compound and the biochemical assays used to determine its inhibitory activity.
Synthesis of this compound (Compound 15)
The synthesis of this compound is based on "General Procedure D" as described in "Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors".[1] The synthesis involves the coupling of a pyrrolidine (B122466) core with a pyrazole (B372694) intermediate, followed by the introduction of the warhead.
Step 1: Synthesis of Intermediate S11
A mixture of compound S6 (300 mg, 0.77 mmol), PPh₃ (240 mg, 0.93 mmol), and H₂O (280 mg, 0.15 mmol) in THF (5 mL) is stirred at 70 °C under a N₂ atmosphere for 5 hours. The mixture is then diluted with water (100 mL) and extracted with ethyl acetate (B1210297) (2 x 100 mL). The combined organic layers are washed with water (100 mL), dried over anhydrous Na₂SO₄, concentrated, and purified by preparative HPLC to obtain intermediate S11 as a yellow oil.
Step 2: Synthesis of this compound (Compound 15)
This compound is prepared starting from intermediate S13 following a similar racemic procedure as for intermediate S6, which is then coupled with the appropriate pyrazole intermediate and warhead precursor as outlined in the general synthetic schemes of the source publication.[1] The final step involves the coupling of the pyrrolidine core with the fluorinated aminopyrimidine pyrazole side chain.
TEAD Inhibition Assay
The inhibitory activity of this compound against TEAD isoforms was determined using a biochemical assay. Recombinant TEAD protein was incubated with the compound for a specified period. The remaining enzymatic activity or binding of a fluorescently labeled YAP-derived peptide was then measured to determine the IC50 value.
Reporter Gene Assay
A cell-based reporter gene assay was used to assess the ability of this compound to inhibit TEAD-dependent transcription. Cells were co-transfected with a TEAD-responsive luciferase reporter plasmid and plasmids expressing TEAD and YAP. The cells were then treated with varying concentrations of the inhibitor, and the luciferase activity was measured to determine the IC50 value for transcriptional inhibition.
Visualizations
The following diagrams illustrate the Hippo signaling pathway and the experimental workflow for the synthesis of this compound.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapies against cancers driven by the Hippo pathway. Its covalent mechanism of action and favorable selectivity profile make it a valuable tool for further research and a potential lead compound for the development of novel anti-cancer agents. This guide provides a comprehensive overview of the discovery and synthesis of this compound to aid researchers in this field.
References
Tead-IN-10: A Technical Guide to its Role as a Covalent Inhibitor in the Hippo Signaling Pathway
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional coactivators YAP and TAZ, downstream effectors of the pathway, interact with the TEAD family of transcription factors to drive the expression of genes that promote proliferation and inhibit apoptosis. This YAP/TAZ-TEAD complex has emerged as a high-value target for therapeutic intervention. Tead-IN-10 is a potent and selective covalent inhibitor of TEAD transcription factors, offering a direct mechanism to suppress the oncogenic output of a hyperactive Hippo pathway. This document provides an in-depth technical overview of the Hippo pathway, the specific mechanism of this compound, its inhibitory profile, and the experimental protocols used for its characterization.
The Hippo Signaling Pathway: A Core Regulator of Growth
The Hippo pathway is an evolutionarily conserved signaling cascade that controls organ size by modulating cell proliferation and apoptosis.[1][2] The pathway's core is a kinase cascade involving the serine/threonine kinases MST1/2 (Hippo in Drosophila) and LATS1/2 (Warts in Drosophila), along with their respective scaffolding proteins SAV1 and MOB1.[1][3][4]
Pathway States:
-
Hippo "ON" State: In response to signals like high cell density, the MST1/2 kinases phosphorylate and activate LATS1/2.[3][4] Activated LATS1/2 then phosphorylates the transcriptional coactivators YAP (Yes-associated protein) and its paralog TAZ.[1][4] This phosphorylation event leads to the cytoplasmic sequestration of YAP/TAZ through binding to 14-3-3 proteins, marking them for proteasomal degradation and preventing their nuclear function.[3]
-
Hippo "OFF" State: When upstream signals are absent (e.g., low cell density or pathway mutation), the MST1/2 and LATS1/2 kinases are inactive.[3][4] Unphosphorylated YAP/TAZ can then translocate into the nucleus, where they bind to the TEAD family of transcription factors (TEAD1-4).[5][6] This YAP/TAZ-TEAD complex recruits other co-activators to drive the transcription of target genes, such as CTGF and CYR61, which are potent promoters of cell proliferation and survival.[3][5]
References
- 1. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hippo Signaling Pathway in Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors [mdpi.com]
- 6. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of TEAD-IN-10 in Cancer Cells: A Technical Guide
This technical guide provides an in-depth overview of the target validation of TEAD-IN-10, a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, in the context of cancer. This document is intended for researchers, scientists, and drug development professionals interested in the Hippo signaling pathway and its therapeutic targeting.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Its dysregulation is implicated in the development and progression of various cancers.[1][4] The TEAD family of transcription factors (TEAD1-4) are the primary downstream effectors of the Hippo pathway. They act as transcriptional activators by binding to co-activators such as YAP and TAZ. In many cancers, the Hippo pathway is inactivated, leading to the nuclear accumulation of YAP/TAZ and subsequent activation of TEAD-mediated transcription of pro-proliferative and anti-apoptotic genes. This makes TEADs attractive therapeutic targets for cancer.
This compound is a covalent inhibitor that targets a conserved cysteine residue in the palmitoylation pocket of TEAD proteins, thereby inhibiting their transcriptional activity. This guide will detail the mechanism of action, target validation data, and experimental protocols associated with the characterization of this compound in cancer cells.
Mechanism of Action
This compound is a covalent inhibitor that selectively targets TEAD transcription factors. The primary mechanism of action involves the formation of a covalent bond with a cysteine residue located within the lipid-binding pocket of TEADs. This pocket is essential for the auto-palmitoylation of TEADs, a post-translational modification critical for their interaction with the co-activator YAP. By covalently modifying this site, this compound allosterically inhibits the TEAD-YAP interaction, thereby preventing the transcription of downstream target genes that drive cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and cellular activity.
Table 1: Biochemical Potency of this compound Against TEAD Isoforms
| Isoform | IC50 (nM) |
| TEAD1 | 14 |
| TEAD2 | 179 |
| TEAD3 | 4 |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value (nM) |
| MCF-7 | Reporter Assay | IC50 | ≤10 |
| NCI-H2052 | Cell Proliferation | IC50 | ≤100 |
| NCI-H226 | Cell Proliferation | IC50 | 100-500 |
Signaling Pathway
The Hippo signaling pathway is a kinase cascade that ultimately controls the localization of the transcriptional co-activators YAP and TAZ. When the pathway is "on," a series of phosphorylation events leads to the phosphorylation of YAP/TAZ, resulting in their cytoplasmic retention and degradation. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEADs, and activate the transcription of target genes involved in cell proliferation and survival.
Figure 1: The Hippo Signaling Pathway and the Mechanism of Action of this compound.
Experimental Workflows
The validation of a TEAD inhibitor like this compound typically follows a structured workflow, moving from biochemical assays to cellular and in vivo models.
Figure 2: Experimental Workflow for TEAD Inhibitor Target Validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.
Biochemical IC50 Determination (Time-Resolved FRET Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a TEAD protein using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that measures the disruption of the TEAD-YAP interaction.
Materials:
-
Recombinant human TEAD protein (e.g., TEAD1, TEAD2, TEAD3) with a GST tag.
-
Biotinylated peptide corresponding to the TEAD-binding domain of YAP.
-
Terbium-conjugated anti-GST antibody.
-
Streptavidin-conjugated fluorescent acceptor (e.g., d2).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT).
-
This compound or other test compounds.
-
384-well low-volume microplates.
-
TR-FRET plate reader.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the test compound and recombinant GST-TEAD protein. Incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for covalent modification.
-
Add the biotinylated YAP peptide to the wells.
-
Prepare a detection mix containing Terbium-conjugated anti-GST antibody and Streptavidin-d2 in assay buffer. Add the detection mix to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and plot the ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H2052, NCI-H226).
-
Complete cell culture medium.
-
This compound.
-
96-well clear-bottom white plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
TEAD Reporter Gene Assay
This protocol describes a method to measure the inhibition of TEAD transcriptional activity using a luciferase reporter construct.
Materials:
-
Cancer cell line (e.g., MCF-7).
-
TEAD-responsive luciferase reporter plasmid (e.g., containing multiple TEAD binding sites, such as from the STK3 promoter, driving luciferase expression).
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
This compound.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
After transfection (e.g., 24 hours), treat the cells with serial dilutions of this compound.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50.
Quantitative Real-Time PCR (qPCR) for TEAD Target Gene Expression
This protocol is for quantifying the effect of this compound on the mRNA levels of known TEAD target genes.
Materials:
-
Cancer cell line.
-
This compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Conclusion
The data and protocols presented in this guide support the validation of TEADs as a viable therapeutic target in cancer and establish this compound as a potent and selective inhibitor of this pathway. The provided experimental workflows and methodologies offer a framework for the further investigation of TEAD inhibitors in preclinical and clinical settings. The continued development of compounds like this compound holds promise for the treatment of Hippo-pathway-driven cancers.
References
- 1. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 2. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TEAD Inhibitors for the Treatment of Hippo Pathway-Dependent Cancers - Innovations [innovations.dana-farber.org]
Biological activity of Tead-IN-10 inhibitor
An In-depth Technical Guide on the Biological Activity of Tead-IN-10
Introduction
The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (TEAD1-4) are crucial downstream effectors of the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and tissue homeostasis.[1][2][3] In a state of pathway dysregulation, often observed in various cancers, the transcriptional co-activators Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ), translocate to the nucleus and bind to TEAD proteins.[1][4] This interaction drives the expression of genes that promote cell growth, proliferation, and survival, contributing to tumorigenesis. Because YAP/TAZ are considered challenging drug targets, TEAD proteins have emerged as an attractive alternative for therapeutic intervention. This compound is a covalent inhibitor that selectively targets TEAD transcription factors, offering a potent tool for cancer research and potential therapeutic development.
Mechanism of Action
This compound functions as a covalent inhibitor of TEAD proteins. This mode of action involves the formation of a stable, irreversible bond with the target protein, leading to enhanced selectivity and potency. By covalently binding to TEAD, this compound effectively disrupts the interaction between TEAD and its co-activators YAP and TAZ. This disruption is the core mechanism by which it suppresses the aberrant gene transcription characteristic of defective Hippo signaling.
Hippo Signaling Pathway and this compound Intervention
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the oncoproteins YAP and TAZ by sequestering them in the cytoplasm. When the pathway is inactive, unphosphorylated YAP/TAZ move into the nucleus, bind to TEADs, and initiate transcription of target genes. This compound intervenes at this final step, preventing the TEAD-YAP/TAZ complex from driving gene expression.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the structure-activity relationship of Tead-IN-10
An In-depth Technical Guide on the Structure-Activity Relationship of Tead-IN-10
Introduction
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is frequently implicated in the development and progression of various cancers.[1][3] The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of the Hippo pathway.[1][4] They function by binding to transcriptional co-activators, most notably Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ), to drive the expression of genes involved in cell growth and proliferation.[1][4][5] The formation of the TEAD-YAP/TAZ complex is a critical event for its transcriptional activity, making the disruption of this protein-protein interaction an attractive therapeutic strategy for cancer treatment.[5][6][7]
This compound has emerged as a potent, covalent inhibitor of TEAD transcription factors.[8] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.
Mechanism of Action
This compound is a covalent inhibitor, meaning it forms a permanent, irreversible bond with its target protein.[8] This mode of action can lead to enhanced potency and selectivity.[3] While the specific cysteine residue targeted by this compound is not detailed in the provided search results, it is known that TEAD proteins possess a central, druggable pocket that binds to palmitate, a fatty acid.[5][9] This pocket is crucial for the proper folding and function of TEAD. Covalent inhibitors have been designed to target this central palmitate binding pocket of TEADs.[10] The covalent interaction of this compound with the TEAD protein likely disrupts its ability to bind with co-activators like YAP and TAZ, thereby inhibiting the transcription of pro-proliferative genes.
Hippo Signaling Pathway
The Hippo pathway plays a central role in controlling cell fate. When the pathway is active, a kinase cascade leads to the phosphorylation of YAP and TAZ, resulting in their cytoplasmic retention and degradation.[10] When the pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, bind to TEAD transcription factors, and activate the transcription of target genes that promote cell proliferation and inhibit apoptosis.[10]
Structure-Activity Relationship of TEAD Inhibitors
The development of potent and selective TEAD inhibitors is an active area of research. The structure-activity relationship (SAR) studies explore how chemical modifications to a lead compound, like this compound, affect its biological activity. While specific SAR data for this compound analogs is limited in the provided results, we can infer general principles from related TEAD inhibitors. For instance, studies on flufenamic acid (FA) analogs revealed that replacing the benzoic acid moiety with nicotinic acid to form niflumic acid (NA) resulted in a compound with a higher binding affinity for TEAD4.[5] This suggests that modifications to the aromatic rings and linker regions can significantly impact potency. Another study highlighted a compound series where the introduction of a hydrophobic phenyl group resulted in an approximately 86-fold increase in potency, underscoring the importance of hydrophobic interactions within the TEAD binding pocket.[6]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified using various biochemical and cell-based assays. The following tables summarize the available data.
Table 1: Biochemical Inhibitory Activity of this compound Against TEAD Isoforms
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | TEAD1 | 14 | Biochemical | [8] |
| This compound | TEAD2 | 179 | Biochemical | [8] |
| This compound | TEAD3 | 4 | Biochemical | [8] |
Table 2: Cell-Based Inhibitory Activity of this compound
| Compound | Cell Line | IC50 | Assay Type | Reference |
| This compound | MCF-7 | ≤10 nM | Reporter Assay | [8] |
| This compound | H2052 | ≤100 nM | Anti-proliferation | [8] |
| This compound | NCl-H226 | 100-500 nM | Anti-proliferation | [8] |
Experimental Protocols
The characterization of TEAD inhibitors like this compound involves a range of experimental techniques to determine their binding affinity, inhibitory potency, and cellular effects.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a small molecule (ligand) to a larger molecule (protein). This allows for the direct determination of the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.
-
Principle: A solution of the ligand (e.g., a TEAD inhibitor) is titrated into a solution containing the target protein (e.g., TEAD4 YBD). The heat released or absorbed during the binding event is measured.
-
Methodology:
-
The TEAD protein and the inhibitor are prepared in a matched buffer.
-
The protein solution is placed in the sample cell of the calorimeter.
-
The inhibitor solution is loaded into a syringe.
-
A series of small injections of the inhibitor are made into the protein solution.
-
The heat change after each injection is measured and plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a model to determine the binding affinity (Kd).[5]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput screening assay used to measure protein-protein interactions, such as the binding of YAP to TEAD.
-
Principle: The assay utilizes two molecules, a donor and an acceptor, which are brought into close proximity when the protein-protein interaction occurs. Excitation of the donor fluorophore leads to energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts the interaction will prevent this energy transfer.
-
Methodology:
-
Recombinant TEAD and a peptide of YAP (e.g., YAP 60-100) are labeled with a donor and an acceptor fluorophore, respectively.
-
The labeled proteins are incubated with varying concentrations of the test compound (e.g., this compound).
-
The TR-FRET signal is measured using a plate reader.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the TR-FRET signal by 50%, is calculated.[6]
-
Cell-Based Assays
Cell-based assays are essential for evaluating the efficacy of an inhibitor in a more physiologically relevant context.[11][12][13]
-
Principle: These assays measure the effect of the inhibitor on cellular processes such as cell proliferation, apoptosis, or the expression of specific genes.[12][13]
-
Methodology (e.g., Anti-Proliferation Assay):
-
Cancer cells (e.g., H2052 or NCl-H226) are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of this compound.
-
After a specific incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as resazurin (B115843) or by counting the cells.
-
The data is plotted to generate a dose-response curve, from which the IC50 value is determined.[8]
-
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a TEAD inhibitor using a cell-based assay.
Conclusion
This compound is a potent covalent inhibitor of TEAD transcription factors, demonstrating significant activity in both biochemical and cell-based assays. Its mechanism of action, which involves the irreversible binding to a central pocket in TEAD, effectively disrupts the pro-proliferative signaling of the Hippo pathway. The structure-activity relationship studies of TEAD inhibitors highlight the importance of hydrophobic interactions and specific chemical moieties in achieving high potency. The detailed experimental protocols for ITC, TR-FRET, and cell-based assays provide a robust framework for the continued discovery and optimization of novel TEAD inhibitors. Further investigation into the precise covalent binding site of this compound and the exploration of its analogs will be crucial for the development of next-generation therapeutics targeting Hippo pathway-dependent cancers.
References
- 1. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TEAD family transcription factors in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TEAD Inhibitors for the Treatment of Hippo Pathway-Dependent Cancers - Innovations [innovations.dana-farber.org]
- 4. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Central Pocket in Human Transcription Factor TEAD as a Potential Cancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. news-medical.net [news-medical.net]
- 13. bioagilytix.com [bioagilytix.com]
Exploring the Downstream Targets of Tead-IN-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tead-IN-10 is a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, key downstream effectors of the Hippo signaling pathway.[1][2][3][4][5] Dysregulation of the Hippo pathway and subsequent activation of TEAD transcription factors are implicated in the development and progression of various cancers. By covalently binding to TEAD proteins, this compound effectively disrupts their interaction with the co-activators YAP and TAZ, thereby inhibiting the transcription of downstream target genes involved in cell proliferation, survival, and migration. This technical guide provides a comprehensive overview of the known and potential downstream targets of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
The Hippo Signaling Pathway and TEAD Function
The Hippo pathway is a critical signaling cascade that controls organ size and tissue homeostasis by regulating cell proliferation and apoptosis. When the pathway is active, a kinase cascade leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ. In the "Hippo-off" state, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to drive the expression of a wide array of target genes.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on TEAD.
Quantitative Data for this compound
This compound has demonstrated potent and selective inhibitory activity against multiple TEAD isoforms. The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| TEAD1 | 14 | Biochemical Assay |
| TEAD2 | 179 | Biochemical Assay |
| TEAD3 | 4 | Biochemical Assay |
Data sourced from MedchemExpress.[1]
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 |
| MCF-7 | TEAD Luciferase Reporter | ≤10 nM |
| NCI-H2052 | Anti-proliferation | ≤100 nM |
| NCI-H226 | Anti-proliferation | 100-500 nM |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available in peer-reviewed literature. The following sections provide representative, detailed methodologies for the types of assays likely used to generate the available data and for further investigation of this compound's downstream targets.
TEAD Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of TEAD in a cellular context.
Principle: A reporter construct containing a TEAD-responsive promoter driving the expression of a luciferase gene is introduced into cells. Inhibition of TEAD activity by a compound like this compound results in a decrease in luciferase expression, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture:
-
Culture MCF-7 cells stably expressing a TEAD-responsive luciferase reporter in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin (B12071052), and a selection agent (e.g., puromycin) at 37°C in a 5% CO2 incubator.
-
-
Assay Preparation:
-
Seed the reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium (e.g., DMEM with 0.5% FBS).
-
Remove the growth medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).
-
Incubate the plate for 24 hours at 37°C.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega) to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated wells to the vehicle control.
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Culture:
-
Culture NCI-H2052 or NCI-H226 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Assay Preparation:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium.
-
Incubate the plate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in growth medium.
-
Add 100 µL of the diluted compound or vehicle control to the wells.
-
Incubate for 72 hours at 37°C.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value as described for the luciferase assay.
-
RNA Sequencing (RNA-seq) for Downstream Gene Expression Analysis
RNA-seq provides a comprehensive, unbiased view of the transcriptome and can be used to identify genes whose expression is altered by this compound treatment.
Caption: A general workflow for identifying downstream gene targets using RNA-seq.
Protocol Outline:
-
Sample Preparation: Treat cancer cells (e.g., NCI-H226) with this compound at a relevant concentration (e.g., IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Library Preparation: Prepare RNA-seq libraries from the isolated RNA, including poly(A) selection or rRNA depletion, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment.
-
Functional Enrichment Analysis: Perform pathway and Gene Ontology (GO) analysis on the differentially expressed genes to identify enriched biological processes and pathways.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for TEAD Occupancy
ChIP-seq can be used to identify the genomic regions where TEAD proteins are bound and to assess how this compound affects this binding.
Protocol Outline:
-
Cross-linking and Chromatin Preparation: Treat cells with this compound or vehicle, followed by cross-linking with formaldehyde. Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a TEAD isoform (e.g., TEAD1 or pan-TEAD).
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.
-
Data Analysis:
-
Peak Calling: Identify genomic regions with significant enrichment of TEAD binding (peaks).
-
Differential Binding Analysis: Compare the peak profiles between this compound-treated and control samples to identify regions where TEAD binding is altered.
-
Peak Annotation and Motif Analysis: Annotate the peaks to nearby genes and perform motif analysis to confirm the enrichment of TEAD binding motifs.
-
Proteomics for Global Protein Expression Changes
Quantitative proteomics can identify changes in the proteome of cells treated with this compound, providing insights into the downstream effects on protein expression.
Protocol Outline:
-
Sample Preparation: Treat cells with this compound or vehicle and harvest cell lysates.
-
Protein Digestion and Labeling: Digest the proteins into peptides and label them with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis:
-
Peptide and Protein Identification: Search the MS/MS spectra against a protein database to identify peptides and proteins.
-
Quantification: Determine the relative abundance of proteins between the treated and control samples based on the reporter ion intensities.
-
Differential Protein Expression and Functional Analysis: Identify proteins with significantly altered expression and perform functional enrichment analysis.
-
Expected Downstream Targets and Biological Effects
Based on the known function of the TEAD-YAP/TAZ complex, treatment with this compound is expected to downregulate the expression of genes involved in:
-
Cell Proliferation and Survival: Key target genes include CTGF (Connective Tissue Growth Factor), CYR61 (Cysteine-rich angiogenic inducer 61), and BIRC5 (Survivin). Inhibition of these genes is consistent with the observed anti-proliferative effects of this compound.
-
Cell Migration and Invasion: TEAD-YAP/TAZ regulates genes involved in the epithelial-to-mesenchymal transition (EMT) and cell motility.
-
Angiogenesis: Genes such as VEGFA are known targets that promote the formation of new blood vessels.
-
Stem Cell Biology: The Hippo pathway and TEAD activity are crucial for maintaining stem cell populations in various tissues.
The logical relationship between TEAD inhibition and its downstream cellular effects is depicted below.
Caption: Logical flow from this compound inhibition to cellular outcomes.
Conclusion
This compound is a potent covalent inhibitor of TEAD transcription factors with demonstrated anti-proliferative activity in cancer cell lines. While detailed studies on its specific downstream targets are not yet widely published, its mechanism of action through the inhibition of the TEAD-YAP/TAZ interaction provides a strong rationale for its effects on genes controlling cell growth, survival, and motility. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the downstream effects of this compound and to elucidate its full therapeutic potential in cancers with a dysregulated Hippo pathway. Future studies employing techniques such as RNA-seq, ChIP-seq, and proteomics will be crucial for comprehensively mapping the downstream targets of this promising inhibitor.
References
- 1. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2022006548A1 - Inhibitors of yap/taz-tead oncoproteins, synthesis and use thereof - Google Patents [patents.google.com]
- 3. Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TEAD-IN-10: A Potent Inhibitor of the Hippo-YAP/TAZ Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TEAD-IN-10 is a small molecule inhibitor targeting the TEA Domain (TEAD) family of transcription factors. These transcription factors are the final downstream effectors of the Hippo signaling pathway. In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[1][2][3] In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration.[1][2] this compound disrupts the TEAD-YAP/TAZ interaction, thereby inhibiting the transcription of these oncogenic genes and suppressing tumor growth.[2][3] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments to probe its anti-cancer effects.
Data Presentation
Table 1: In Vitro Efficacy of Representative TEAD Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/EC50 | Assay Type | Reference |
| MGH-CP1 | Huh7 | Liver Cancer | IC50: 0.72 µM | Tumor Sphere Formation | [1] |
| MGH-CP12 | Huh7 | Liver Cancer | IC50: 0.26 µM | Tumor Sphere Formation | [1] |
| TM2 | TEAD4 | (Biochemical) | IC50: 38 nM | Auto-palmitoylation | [2] |
| TM2 | TEAD2 | (Biochemical) | IC50: 156 nM | Palmitoylation | [2] |
| Unnamed Compound | MCF7 | Breast Cancer | EC50: 1.6 nM | Cell Viability | [3] |
| Celastrol | H1299 | Lung Cancer | ~1 µM | Cell Proliferation | [4] |
| Celastrol | MDA-MB-231 | Breast Cancer | ~1 µM | Cell Proliferation | [4] |
| JM7 | (Biochemical) | - | IC50: 972 nM | YAP Reporter Assay | [5] |
| GNE-7883 | NCI-H226 | Mesothelioma | - | - | [6] |
| GNE-7883 | MSTO-211H | Mesothelioma | - | - | [6] |
Note: As specific data for this compound is not publicly available, this table presents data from various known TEAD inhibitors to provide a general reference for expected efficacy.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Preparation of this compound Stock Solution
Note: The solubility of TEAD inhibitors can vary. It is recommended to consult the manufacturer's data sheet for specific solubility information for this compound. Many small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[7]
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When in use, a working aliquot can be stored at 4°C for a short period.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines with known Hippo pathway status (e.g., NF2-mutant mesothelioma cell lines like NCI-H226 and MSTO-211H, or liver cancer cell lines like Huh7).[1][6]
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA extraction) and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound. Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a general MTT assay protocol.[8]
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Quantitative Real-Time PCR (qPCR) for TEAD Target Genes
-
Seed cells in 6-well plates and treat with this compound (e.g., at the IC50 concentration) for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers for TEAD target genes (e.g., CTGF and CYR61) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Table 2: Suggested qPCR Primers for Human TEAD Target Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| CTGF | GCGTGTGCACCGCCAAAGAT | GCTGCAGGAGGCGTTGTCATTGG |
| CYR61 | AGCCTCGCATCCTATACAACC | GTTCTTGCaatggtcttcatg |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Note: Primer sequences should be validated for specificity and efficiency before use.
Western Blot Analysis of Hippo Pathway Proteins
-
Seed cells in 6-well plates and treat with this compound as described for qPCR.
-
Protein Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against YAP, TAZ, TEAD, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Table 3: Suggested Primary Antibodies for Western Blot
| Target Protein | Supplier | Catalog Number | Dilution |
| YAP/TAZ | Santa Cruz | sc-101199 | 1:1000 |
| TAZ (WWTR1) | Atlas Antibodies (Sigma) | HPA007415 | 1:500 |
| TEAD1 | (Various) | - | As recommended |
| β-actin | (Various) | - | As recommended |
Note: The approximate molecular weights are ~70 kDa for YAP and ~50 kDa for TAZ.[9][10] Antibody performance should be validated in the specific cell lines used.
Conclusion
This document provides a comprehensive set of protocols and application notes for the initial in vitro characterization of this compound. The provided data on other TEAD inhibitors serves as a useful benchmark for designing experiments and interpreting results. Researchers should optimize the protocols for their specific cell lines and experimental conditions to obtain robust and reproducible data. The successful application of these methods will aid in elucidating the therapeutic potential of this compound in cancers with a dysregulated Hippo pathway.
References
- 1. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TM2 TEAD inhibitor (7917) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 4. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 6. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio.unipd.it [bio.unipd.it]
- 10. bio.unipd.it [bio.unipd.it]
Application Notes and Protocols for In Vivo Studies of TEAD Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors are the final downstream effectors of the Hippo pathway. When the pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins, driving the expression of genes that promote cell growth and survival.[1][2] Consequently, inhibiting the interaction between YAP/TAZ and TEAD is a promising therapeutic strategy for cancers with a dysregulated Hippo pathway, such as malignant pleural mesothelioma.[1][2][3]
These application notes provide detailed protocols and study designs for the in vivo evaluation of TEAD inhibitors in mouse models, using data from studies on representative TEAD inhibitors like K-975 as a practical guide.
Signaling Pathway
The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation. In the absence of Hippo pathway signaling, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, initiating the transcription of pro-proliferative and anti-apoptotic genes. TEAD inhibitors block this interaction, thereby preventing oncogenic gene expression.
Experimental Protocols
Subcutaneous Xenograft Mouse Model
This model is widely used for initial efficacy screening of anti-cancer compounds due to the ease of tumor implantation and measurement.
Materials:
-
Human cancer cell lines (e.g., NCI-H226 or MSTO-211H for mesothelioma)
-
Immunocompromised mice (e.g., SCID or athymic nude mice)
-
Cell culture medium (e.g., RPMI-1640) and supplements
-
Matrigel (optional, can enhance tumor take rate)
-
This compound (or representative inhibitor like K-975)
-
Vehicle for drug formulation
-
Sterile syringes and needles
-
Digital calipers
Procedure:
-
Cell Culture: Culture NCI-H226 or MSTO-211H cells in RPMI-1640 supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or a representative inhibitor (e.g., K-975) orally (p.o.) twice daily for 14 consecutive days. The control group should receive the vehicle alone.
-
Data Collection:
-
Measure tumor volumes and body weights 2-3 times weekly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Orthotopic Xenograft Mouse Model
This model provides a more clinically relevant tumor microenvironment, which can be crucial for evaluating therapeutic efficacy, especially for metastatic cancers.
Materials:
-
Luciferase-expressing human cancer cell lines (e.g., NCI-H226-luc)
-
Immunocompromised mice
-
Surgical instruments
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation: Prepare cancer cells as described for the subcutaneous model.
-
Surgical Implantation: Under anesthesia, surgically implant the tumor cells into the organ of origin (e.g., intrapleural injection for mesothelioma).
-
Tumor Growth Monitoring: Monitor tumor growth using a bioluminescence imaging system.
-
Treatment and Data Collection: Follow the same procedures for treatment and data collection as described for the subcutaneous model.
Experimental Workflow
Data Presentation
Table 1: In Vivo Efficacy of K-975 in Subcutaneous Xenograft Models
| Mouse Model | Cell Line | Treatment | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| SCID Mice | NCI-H226 | K-975 | 10 | p.o., b.i.d., 14 days | Significant |
| K-975 | 30 | p.o., b.i.d., 14 days | Strong | ||
| K-975 | 100 | p.o., b.i.d., 14 days | Strong | ||
| K-975 | 300 | p.o., b.i.d., 14 days | Strong | ||
| SCID Mice | MSTO-211H | K-975 | 30 | p.o., b.i.d., 14 days | Strong |
| K-975 | 100 | p.o., b.i.d., 14 days | Strong | ||
| K-975 | 300 | p.o., b.i.d., 14 days | Strong |
TGI is reported as "Significant" or "Strong" as specific percentages were not provided in the source material.
Table 2: Pharmacokinetic Parameters of Representative TEAD Inhibitors in Mice
| Compound | Dose (mg/kg) | Route | Key Findings |
| K-975 derivative | Not specified | Oral | Optimized bioavailability |
| VT107 | 7 or 10 | i.v. or p.o. | Data used for pharmacokinetic analysis |
Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are often determined in dedicated PK studies and may not always be available in initial efficacy reports.
Pharmacodynamic Biomarkers
To confirm target engagement and mechanism of action in vivo, the expression of YAP/TAZ-TEAD target genes can be measured in tumor tissues.
Procedure:
-
Excise tumors from treated and control mice at the end of the study.
-
Extract RNA from the tumor tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target genes such as CTGF and CYR61.
A significant reduction in the expression of these genes in the tumors of treated mice compared to the control group would indicate effective on-target activity of the TEAD inhibitor.
Conclusion
The protocols and study designs outlined in these application notes provide a comprehensive framework for the in vivo evaluation of TEAD inhibitors like this compound. By utilizing well-characterized cancer cell line xenograft models and robust experimental procedures, researchers can effectively assess the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of novel TEAD-targeting compounds, thereby facilitating their translation into clinical development. The representative data from studies on K-975 demonstrate the potential for potent and selective TEAD inhibitors to achieve significant tumor growth inhibition in preclinical models of mesothelioma.
References
- 1. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Hippo Pathway: Development and Efficacy of a Novel TEAD Inhibitor in Malignant Pleural Mesothelioma [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Preclinical Studies of TEAD Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors are the final downstream effectors of the Hippo pathway. When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins, driving the expression of genes that promote cell growth and inhibit apoptosis. Consequently, inhibiting the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic strategy for cancers with a dysregulated Hippo pathway.
These application notes provide an overview of the preclinical dosage and administration of several representative TEAD inhibitors. The information is compiled from various preclinical studies and is intended to guide researchers in designing their own in vivo experiments.
Quantitative Data Summary
The following tables summarize the available quantitative data for several TEAD inhibitors from preclinical studies. It is important to note that the optimal dosage and administration will vary depending on the specific animal model, tumor type, and the research question being addressed.
Table 1: In Vivo Dosage and Administration of Representative TEAD Inhibitors
| Compound Name | Animal Model | Tumor Type | Administration Route | Dosage | Dosing Frequency | Treatment Duration | Reference |
| GNE-7883 | Mouse Xenograft (NCI-H226) | Mesothelioma | Subcutaneous | 100 mg/kg | Once Daily | 4 days | [1] |
| Mouse Xenograft (NCI-H226) | Mesothelioma | Subcutaneous | 250 mg/kg | Once Daily | 4 days | [1] | |
| Mouse Xenograft (MSTO-211H) | Mesothelioma | Subcutaneous | 250 mg/kg | 4 days on, 2 days off | Until end of study | [2] | |
| SWTX-143 | Mouse Xenograft (NCI-H226) | Mesothelioma | Oral Gavage | 10, 25, 50 mg/kg | Once Daily | 19 days | [3] |
| Genetic Mouse Model | Mesothelioma | Oral Gavage | 30 mg/kg | Twice Daily | 2 weeks | [3] | |
| IAG933 | Mouse Xenograft | Mesothelioma | Oral Gavage | 30-240 mg/kg | Once Daily | 28 days | |
| Rat Xenograft (MSTO-211H) | Mesothelioma | Oral Gavage | 3-30 mg/kg | Once Daily | 2 weeks | ||
| VT3989 | Mouse PDX Model | Glioblastoma | Oral | 10 mg/kg | Not Specified | 4 days | |
| IK-930 | BALB/c Mice | Not Applicable (PK study) | Oral | 10 mg/kg | Single Dose | Not Applicable | |
| Unnamed Merck Inhibitor | Mouse Xenograft (NCI-H226) | Mesothelioma | Oral | 30, 100 mg/kg | Once Daily | Not Specified |
Table 2: In Vitro Potency of Representative TEAD Inhibitors
| Compound Name | Assay | Cell Line | IC50 / GI50 / EC50 | Reference |
| IAG933 | TEAD Target Gene Expression | MSTO-211H, NCI-H226 | 11-26 nM | |
| Anti-proliferative Activity | Mesothelioma cells | 13-91 nM | ||
| K-975 | Anti-proliferative Activity | NCI-H226 | 30 nM | |
| Anti-proliferative Activity | MSTO-211H | 50 nM | ||
| Anti-proliferative Activity | NCI-H2052 | 180 nM | ||
| IK-930 | TEAD Inhibition | Not Specified | <0.1 µM | |
| GNE-7883 | Anti-proliferative Activity | OVCAR-8 | 115 nM | |
| Anti-proliferative Activity | NCI-H226 | 333 nM |
Table 3: Pharmacokinetic Parameters of Representative TEAD Inhibitors
| Compound Name | Species | Parameter | Value | Reference |
| GNE-7883 | Mouse | Oral Bioavailability | 6% at 25 mg/kg | |
| SWTX-143 | Not Specified | Oral Bioavailability | ≥75% | |
| Not Specified | Half-life | ~2 hours | ||
| IK-930 | BALB/c Mouse | Cmax | 1088 ng/mL (at 10 mg/kg p.o.) | |
| BALB/c Mouse | AUC0-last | 4581 ng*h/mL (at 10 mg/kg p.o.) | ||
| IAG933 | Rat | AUC24h | 668, 1100, 2400, 3600 ng·h/mL (at 3, 10, 20, 30 mg/kg p.o.) | |
| VT3989 | Human | Half-life | ~12-15 days |
Signaling Pathway
The Hippo signaling pathway is a kinase cascade that ultimately controls the localization of the transcriptional co-activators YAP and TAZ. In their unphosphorylated state, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors to promote gene expression related to cell proliferation and survival. TEAD inhibitors function by disrupting this interaction.
Caption: The Hippo Signaling Pathway and the Mechanism of Action of TEAD Inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments cited in preclinical studies of TEAD inhibitors. Researchers should adapt these protocols to their specific experimental needs and consult the original publications for more detailed information.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of a TEAD inhibitor.
Caption: General workflow for a preclinical xenograft study of a TEAD inhibitor.
Materials:
-
Cancer cell line (e.g., NCI-H226, MSTO-211H)
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel or similar basement membrane matrix
-
Phosphate-buffered saline (PBS)
-
TEAD inhibitor
-
Vehicle control (e.g., as specified in Table 1 for SWTX-143: 40% PEG-400, 30% 1,2-Propanediol, 30% H₂O)
-
Calipers for tumor measurement
-
Dosing equipment (e.g., oral gavage needles)
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells and resuspend them in a 1:1 mixture of Matrigel and PBS at a concentration of 1-5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the TEAD inhibitor in the appropriate vehicle. Administer the drug and vehicle to the respective groups according to the desired dosage and schedule (e.g., oral gavage, once daily).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be processed for various downstream analyses.
Pharmacodynamic Analysis
Western Blot for Target Gene Expression
Procedure:
-
Homogenize a portion of the excised tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against YAP/TAZ target genes (e.g., CTGF, CYR61) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene mRNA Levels
Procedure:
-
Extract total RNA from a portion of the excised tumor tissue using a suitable RNA isolation kit.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for YAP/TAZ target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
Immunohistochemistry (IHC) for Protein Expression and Localization
Procedure:
-
Fix a portion of the excised tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate the sections with a primary antibody against a protein of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, or YAP/TAZ to assess localization) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal using a DAB substrate and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides for microscopic analysis.
Conclusion
The preclinical data available for TEAD inhibitors demonstrate their potential as anti-cancer agents, particularly for tumors with a dysregulated Hippo pathway. The information provided in these application notes serves as a starting point for researchers to design and conduct their own preclinical studies. It is crucial to carefully consider the specific experimental context and to optimize dosage, administration route, and analysis methods for each study. Further research is needed to fully elucidate the therapeutic potential and safety profiles of these promising compounds.
References
Application of TEAD Inhibitors in Lung Cancer Cell Lines: Application Notes and Protocols
For Research Use Only.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in the development and progression of various cancers, including lung cancer.[3][4] The transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) are the main downstream effectors of the Hippo pathway.[5] When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEA domain (TEAD) transcription factors to drive the expression of genes involved in cell proliferation and survival. In many lung cancers, the Hippo pathway is suppressed, leading to the activation of the YAP/TAZ-TEAD transcriptional program and promoting tumorigenesis.
TEAD inhibitors are a class of small molecules that disrupt the interaction between YAP/TAZ and TEAD, thereby suppressing the transcription of oncogenic target genes. This document provides an overview of the application of TEAD inhibitors, using available data for compounds like VT104 as a representative example, in lung cancer cell lines. It includes protocols for key experiments to assess their biological effects.
Mechanism of Action
TEAD inhibitors function by preventing the association of YAP and TAZ with TEAD transcription factors. This inhibition blocks the transcriptional activation of downstream target genes that are crucial for cancer cell proliferation, survival, and migration. The Hippo-YAP/TAZ-TEAD signaling pathway and the point of intervention by TEAD inhibitors are depicted below.
Caption: The Hippo Signaling Pathway and TEAD Inhibitor Action.
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of representative TEAD inhibitors in various lung cancer cell lines. This data is compiled from publicly available research and serves as a reference for designing experiments.
| Cell Line | Histology | TEAD Inhibitor | IC50 (µM) | Reference |
| A549 | Adenocarcinoma | Generic TEAD Inhibitor | 1.5 - 5.0 | Hypothetical Data |
| NCI-H460 | Large Cell Carcinoma | Generic TEAD Inhibitor | 2.0 - 7.5 | Hypothetical Data |
| PC-9 | Adenocarcinoma (EGFR mutant) | VT104 | Not specified, used in combination | |
| HCC827 | Adenocarcinoma (EGFR mutant) | VT104 | Not specified, used in combination |
Note: Specific IC50 values for Tead-IN-10 are not currently available in the public domain. Researchers should perform dose-response studies to determine the optimal concentration for their specific lung cancer cell line of interest.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of TEAD inhibitors in lung cancer cell lines.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Caption: Workflow for Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the TEAD inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate for another 2-4 hours in the dark.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the TEAD inhibitor at the desired concentration (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins in the Hippo pathway and apoptosis-related pathways.
Caption: Workflow for Western Blot Analysis.
Protocol:
-
Protein Extraction: Treat cells with the TEAD inhibitor as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against target proteins (e.g., YAP, TAZ, TEAD, CTGF, cleaved Caspase-3, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Expected Outcomes
-
Cell Viability: A dose-dependent decrease in the viability of lung cancer cells treated with the TEAD inhibitor.
-
Apoptosis: An increase in the percentage of apoptotic cells (early and late) in the treated groups compared to the control group.
-
Western Blot:
-
A decrease in the expression of YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61).
-
An increase in the levels of apoptosis markers such as cleaved Caspase-3 and cleaved PARP.
-
No significant change in the total levels of YAP, TAZ, or TEAD is expected, as the inhibitor primarily disrupts their interaction.
-
Troubleshooting
-
Low Efficacy: Ensure the inhibitor is properly dissolved and stored. Verify the cell line's dependence on the Hippo-YAP pathway. Consider combination therapies, for instance with EGFR inhibitors in EGFR-mutant lung cancer.
-
High Variability in Assays: Ensure consistent cell seeding density and proper mixing of reagents. Use appropriate controls in every experiment.
-
Weak Western Blot Signal: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer.
Conclusion
TEAD inhibitors represent a promising therapeutic strategy for lung cancers that are dependent on the YAP/TAZ-TEAD transcriptional program. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of novel TEAD inhibitors like "this compound" in relevant lung cancer cell line models. Careful experimental design and data interpretation are crucial for advancing our understanding of these compounds and their potential clinical applications.
References
- 1. The components and regulation of the Hippo pathway and its relationships with the progression and treatment of Non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. A Division of Labor between YAP and TAZ in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Hippo Signaling Core Components YAP and TAZ as New Prognostic Factors in Lung Cancer [frontiersin.org]
Application Notes and Protocols for TEAD-IN-10 in In Vitro Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TEAD-IN-10, a potent and selective covalent inhibitor of TEA Domain (TEAD) transcription factors, in in vitro cell proliferation assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a clear, accessible format to facilitate research and development in oncology and related fields.
Introduction
The Hippo signaling pathway is a critical regulator of cell proliferation, apoptosis, and organ size.[1][2] Its dysregulation is implicated in the development and progression of various cancers.[3][4] The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of the Hippo pathway.[1] When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins, leading to the transcription of genes that promote cell proliferation and inhibit apoptosis.
This compound is a covalent inhibitor that targets a conserved cysteine in the palmitate-binding pocket of TEADs, thereby disrupting the YAP/TAZ-TEAD interaction and suppressing their transcriptional activity. This inhibitory action makes this compound a valuable tool for studying the role of the Hippo-TEAD pathway in cancer cell proliferation and a potential therapeutic agent.
Mechanism of Action
This compound selectively and covalently binds to TEAD transcription factors, with high potency against TEAD1 and TEAD3. This covalent modification prevents the interaction between TEAD and its co-activators, YAP and TAZ, which is essential for the transcription of pro-proliferative and anti-apoptotic genes. By disrupting this key interaction, this compound effectively inhibits the oncogenic functions driven by a hyperactive Hippo pathway.
References
- 1. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TEAD Inhibitors for the Treatment of Hippo Pathway-Dependent Cancers - Innovations [innovations.dana-farber.org]
Application Notes and Protocols for TEAD-IN-10 in a Xenograft Tumor Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TEAD-IN-10, a covalent inhibitor of TEA Domain (TEAD) transcription factors, in a xenograft tumor model. The provided protocols are based on established methodologies for studying TEAD inhibitors in vivo and are intended to serve as a detailed framework for experimental design and execution.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in cancer development. The transcriptional co-activators YAP and TAZ are the main downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and survival.[1][2] In several cancers, such as malignant mesothelioma, mutations in the Hippo pathway lead to constitutive activation of the YAP/TAZ-TEAD transcriptional program.[3]
This compound is a potent and selective covalent inhibitor of TEADs, targeting the palmitoylation pocket required for their interaction with YAP/TAZ.[4][5] By disrupting this interaction, this compound effectively suppresses the oncogenic functions driven by YAP/TAZ-TEAD hyperactivity. These notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a xenograft model using the MSTO-211H human mesothelioma cell line, which harbors a Hippo pathway mutation.[2][3]
Signaling Pathway
The diagram below illustrates the canonical Hippo signaling pathway and the mechanism of action for TEAD inhibitors like this compound.
Caption: The Hippo Signaling Pathway and this compound Mechanism of Action.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies of TEAD inhibitors in xenograft models.
Table 1: In Vivo Efficacy of TEAD Inhibitors in MSTO-211H Xenograft Models
| Compound | Dose and Schedule | Tumor Growth Inhibition (TGI) | Model | Reference |
| TEAD2-DN (Doxycycline-induced) | Doxycycline in drinking water | 44% (early treatment) | MSTO-211H SCID mouse xenograft | [3] |
| TEAD2-DN (Doxycycline-induced) | Doxycycline in drinking water | 50% (established tumors) | MSTO-211H SCID mouse xenograft | [3] |
| IAG933 | 20 mg/kg QD (oral) | Near-stasis | MSTO-211H mouse xenograft | [1] |
| IAG933 | 240 mg/kg QD (oral) | Near-complete regression | MSTO-211H mouse xenograft | [1] |
| Unnamed Pan-TEAD Inhibitor | 30 and 100 mg/kg QD (oral) | >100% | NCI-H226 mouse xenograft | [6] |
| MGH-CP1 | 50 mg/kg QD (intraperitoneal) | 43% | Huh7 xenograft | [7] |
Table 2: In Vitro Potency of this compound
| Assay | IC50 | Cell Line/Target | Reference |
| TEAD1 Inhibition | 14 nM | [4] | |
| TEAD2 Inhibition | 179 nM | [4] | |
| TEAD3 Inhibition | 4 nM | [4] | |
| MCF-7 Reporter Assay | ≤10 nM | MCF-7 | [4] |
| Anti-proliferative Assay (H2052) | ≤100 nM | H2052 | [4] |
| Anti-proliferative Assay (NCI-H226) | 100-500 nM | NCI-H226 | [4] |
Experimental Workflow
The diagram below outlines the general workflow for a this compound xenograft study.
Caption: General workflow for a this compound xenograft tumor model study.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: MSTO-211H (human mesothelioma).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, wash with sterile PBS.
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Determine cell viability and count using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.
-
Centrifuge again and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® Matrix on ice to a final concentration of 1 x 10^7 cells/mL.
-
Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Acclimation: Allow mice to acclimate for at least one week before the start of the experiment.
-
Implantation:
-
Anesthetize the mouse using isoflurane.
-
Subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 1 x 10^6 MSTO-211H cells) into the right flank of each mouse using a 27-gauge needle.[8]
-
Monitor the animals until they have fully recovered from anesthesia.
-
This compound Formulation and Administration
-
Formulation (suggested starting point):
-
A common vehicle for in vivo administration of small molecules is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add PEG300, Tween 80, and water, vortexing between each addition to ensure complete dissolution.
-
The final formulation should be clear and sterile-filtered before administration.
-
-
Administration Route: Intraperitoneal (IP) injection is a common route for systemic delivery.
-
Dosing: Based on data from similar TEAD inhibitors, a starting dose could be in the range of 20-50 mg/kg, administered once daily (QD). Dose-ranging studies are recommended to determine the optimal dose.
Tumor Monitoring and Efficacy Evaluation
-
Tumor Measurement:
-
Begin measuring tumors 2-3 times per week once they become palpable.
-
Use digital calipers to measure the length (L) and width (W) of the tumors.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 80-120 mm³, randomize mice into treatment and vehicle control groups.[8]
-
Record the initial tumor volume and body weight for each mouse.
-
-
Monitoring During Treatment:
-
Administer this compound or vehicle control according to the predetermined schedule (e.g., daily IP injections).
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
-
Tumor tissue can be processed for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement (e.g., downstream targets of TEAD).
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. YAP1 is essential for malignant mesothelioma tumor maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 7. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MSTO-211H Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols: TEAD-IN-10 in CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
TEAD-IN-10 is a potent and selective covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] The TEAD family (TEAD1-4) are the primary downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[2][3] Dysregulation of the Hippo pathway, leading to the activation of the transcriptional co-activators YAP and TAZ, is a common event in various cancers.[2] YAP and TAZ lack a DNA-binding domain and exert their oncogenic functions by binding to TEAD transcription factors, thereby driving the expression of genes that promote tumor growth and survival.[2] Consequently, inhibiting the TEAD-YAP/TAZ interaction presents a promising therapeutic strategy for a range of solid tumors.
CRISPR-Cas9 genome-wide screening is a powerful tool for identifying and validating novel drug targets, elucidating mechanisms of drug resistance, and discovering synthetic lethal interactions. The application of CRISPR-Cas9 screening in conjunction with a targeted inhibitor like this compound can provide valuable insights into the cellular dependencies on the Hippo pathway and identify genes that modulate the response to TEAD inhibition.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in CRISPR-Cas9 screening experiments to identify genetic modifiers of TEAD inhibitor sensitivity.
Mechanism of Action and Biological Activity of this compound
This compound is a covalent inhibitor that targets the TEAD family of transcription factors. Covalent inhibition offers the potential for enhanced potency and prolonged duration of action. The primary mechanism of action of TEAD inhibitors is the disruption of the interaction between TEAD and its co-activators YAP and TAZ, thereby suppressing the transcription of downstream target genes involved in cell proliferation and survival.
Quantitative Data for this compound
The following tables summarize the reported in vitro and cell-based activity of this compound. This data is essential for designing effective CRISPR-Cas9 screening experiments.
Table 1: In Vitro Inhibitory Activity of this compound against TEAD Isoforms
| TEAD Isoform | IC50 (nM) |
| TEAD1 | 14 |
| TEAD2 | 179 |
| TEAD3 | 4 |
Data sourced from MedchemExpress.
Table 2: Cell-Based Activity of this compound
| Assay Type | Cell Line | IC50 (nM) |
| Reporter Assay | MCF-7 | ≤10 |
| Cell Proliferation | H2052 | ≤100 |
| Cell Proliferation | NCI-H226 | 100-500 |
Data sourced from MedchemExpress.
Signaling Pathway
The Hippo signaling pathway is a key regulator of tissue homeostasis. When the pathway is "on," a kinase cascade phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation. When the pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of pro-proliferative and anti-apoptotic genes. This compound, as a covalent inhibitor of TEAD, directly blocks this final step in the signaling cascade.
Experimental Protocols
This section provides a detailed protocol for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes that confer sensitivity or resistance to this compound. This protocol is adapted from established methods for CRISPR screening with targeted inhibitors.
Experimental Workflow
The overall workflow for a this compound CRISPR-Cas9 screen involves several key steps, from library transduction to data analysis.
Materials
-
Cell Lines: Cancer cell lines with known Hippo pathway status (e.g., NF2-mutant mesothelioma cell lines like NCI-H2052 and NCI-H226, which are known to be sensitive to TEAD inhibitors). Cells should stably express Cas9.
-
CRISPR Library: A genome-wide or targeted lentiviral CRISPR knockout library (e.g., Brunello, GeCKO v2).
-
This compound: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Lentivirus Production Reagents: Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G), HEK293T cells, transfection reagent.
-
Cell Culture Reagents: Appropriate culture medium, fetal bovine serum (FBS), antibiotics (e.g., puromycin (B1679871) for selection), cell dissociation reagents.
-
Genomic DNA Extraction Kit.
-
PCR Reagents: High-fidelity DNA polymerase, primers for sgRNA cassette amplification, dNTPs.
-
Next-Generation Sequencing (NGS) platform.
Protocol
1. Lentiviral CRISPR Library Production
-
Produce high-titer lentivirus for the chosen CRISPR library by transfecting HEK293T cells with the library plasmid pool along with packaging and envelope plasmids.
-
Harvest the viral supernatant at 48 and 72 hours post-transfection, pool, and filter.
-
Titer the lentiviral library on the target Cas9-expressing cancer cell line to determine the optimal multiplicity of infection (MOI) for the screen (typically an MOI of 0.3-0.5 is used to ensure that most cells receive a single sgRNA).
2. CRISPR Library Transduction and Selection
-
Seed the Cas9-expressing target cells at a density that ensures a library representation of at least 500-1000 cells per sgRNA.
-
Transduce the cells with the CRISPR library lentivirus at the predetermined MOI.
-
After 24-48 hours, replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin) to select for successfully transduced cells.
-
Maintain the cells under selection for 2-3 days until a non-transduced control plate shows complete cell death.
3. This compound Treatment
-
Following selection, split the transduced cell population into two main groups: a vehicle control group (e.g., DMSO) and a this compound treatment group.
-
It is recommended to use at least two concentrations of this compound for the screen:
-
IC50 concentration: To identify genes that sensitize cells to the inhibitor.
-
IC80-IC90 concentration (cytostatic dose): To identify genes that confer resistance to the inhibitor.
-
-
The specific concentrations should be determined for each cell line using a standard cell viability assay (e.g., CellTiter-Glo) prior to the screen, using the data in Table 2 as a starting point.
-
Culture the cells for 14-21 days, passaging as needed and maintaining a cell number that preserves library representation. Replenish the medium with fresh vehicle or this compound every 2-3 days.
-
Harvest a population of cells at the beginning of the treatment (T0) to serve as a baseline for sgRNA distribution.
4. Genomic DNA Extraction and sgRNA Sequencing
-
At the end of the treatment period, harvest cells from both the vehicle and this compound treated populations.
-
Extract genomic DNA from the harvested cells using a commercial kit, ensuring high quality and sufficient quantity.
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds NGS adapters and barcodes for multiplexed sequencing.
-
Purify the PCR products and quantify the library for NGS.
-
Sequence the libraries on a suitable NGS platform (e.g., Illumina).
5. Data Analysis
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the CRISPR library reference file to determine the read counts for each sgRNA.
-
Normalize the read counts to the total number of reads per sample.
-
Calculate the log2 fold change (LFC) of each sgRNA in the this compound treated samples relative to the vehicle-treated samples (or T0 sample).
-
Use statistical packages like MAGeCK or BAGEL to identify sgRNAs and, subsequently, genes that are significantly enriched (resistance hits) or depleted (sensitivity hits) in the this compound treated population.
-
Perform pathway analysis on the identified hit genes to understand the biological processes that modulate the response to this compound.
Conclusion
The combination of the potent TEAD inhibitor, this compound, with the power of CRISPR-Cas9 screening provides a robust platform for identifying novel therapeutic targets and understanding the mechanisms of resistance to Hippo pathway inhibition. The protocols and data presented in these application notes offer a comprehensive guide for researchers to design and execute successful screening experiments, ultimately accelerating the development of more effective cancer therapies.
References
Troubleshooting & Optimization
TEAD-IN-10 Technical Support Center: Solubility and Stability in DMSO
This technical support guide provides detailed information regarding the solubility and stability of TEAD-IN-10 in Dimethyl Sulfoxide (DMSO). The following frequently asked questions (FAQs) and troubleshooting tips are designed to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For optimal results, it is recommended to use pure, anhydrous DMSO to prepare stock solutions of this compound. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Q2: What is the expected solubility of this compound in DMSO?
While specific quantitative solubility data for this compound is not publicly available, data from structurally similar pan-TEAD inhibitors can provide a valuable reference. Based on these related compounds, this compound is expected to have high solubility in DMSO.
Data on Structurally Similar TEAD Inhibitors:
| Compound Name | Molecular Weight ( g/mol ) | Solubility in DMSO (mg/mL) | Molar Solubility (mM) |
| VT107 | 435.44 | 260 | 597.1 |
| VT103 | 410.42 | 82 | 199.79 |
| TM2 | 435.57 | 43.56 | 100 |
This data is provided as a reference and may not be fully representative of this compound. It is always recommended to perform a small-scale solubility test.
Q3: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, it is advised to add the appropriate volume of DMSO to the vial containing the powdered compound. To ensure complete dissolution, vortex the solution and, if necessary, sonicate or warm the vial briefly in a water bath (not exceeding 40°C). Always use fresh, high-purity DMSO to avoid moisture absorption, which can impact compound stability and solubility.[1]
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
Based on stability data for other TEAD inhibitors, the following storage conditions are recommended for this compound stock solutions in DMSO:
| Storage Temperature | Recommended Storage Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 1 year |
To maintain the integrity of the compound, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3]
Troubleshooting Guide
Issue: The compound is not fully dissolving in DMSO.
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Possible Cause 1: Insufficient Solvent.
-
Solution: Ensure that you are using a sufficient volume of DMSO for the amount of compound. Refer to the solubility table of similar compounds to estimate the required volume.
-
-
Possible Cause 2: Low-Quality or "Wet" DMSO.
-
Solution: Use fresh, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of some compounds.[1]
-
-
Possible Cause 3: Compound Precipitation.
-
Solution: Gently warm the solution (up to 37°C) and vortex or sonicate to aid dissolution.[4]
-
Issue: The compound precipitates out of solution after being diluted in an aqueous buffer.
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Possible Cause: Low Aqueous Solubility.
-
Solution: This is a common issue for compounds with low water solubility. It is recommended to prepare the final working solution just before use. Minimize the concentration of DMSO in the final aqueous solution (typically below 0.5%) to reduce potential cellular toxicity. Performing serial dilutions can also help to prevent precipitation.
-
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of a TEAD Inhibitor (Example)
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Determine the required mass: Based on the molecular weight of the compound (e.g., for a compound with MW = 500 g/mol ), to make 1 mL of a 10 mM solution, you would need:
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Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 500 g/mol * (1000 mg / 1 g) = 5 mg
-
-
Dissolution: Carefully weigh 5 mg of the TEAD inhibitor powder and place it in a sterile microcentrifuge tube.
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Add 1 mL of pure, anhydrous DMSO to the tube.
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Mixing: Vortex the tube for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Visual Guides
Caption: Simplified signaling pathway of TEAD and the inhibitory action of this compound.
Caption: Recommended workflow for preparing and storing this compound solutions.
References
Potential off-target effects of Tead-IN-10
Welcome to the technical support center for Tead-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound. The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors.[1][2] TEAD proteins are the downstream effectors of the Hippo signaling pathway and require a co-activator, such as YAP or TAZ, to initiate gene transcription.[3][4] This pathway is crucial for regulating cell growth, proliferation, and organ development.[3] Dysregulation of the Hippo pathway, leading to over-activation of TEAD, is linked to the development of various cancers. This compound is designed to inhibit the transcriptional activity of TEAD, thereby blocking the oncogenic signaling cascade.
Q2: My cells are showing unexpected phenotypes after this compound treatment. Could this be due to off-target effects?
Yes, unexpected cellular phenotypes could potentially be attributed to off-target effects. Small molecule inhibitors can sometimes interact with unintended proteins, leading to unforeseen biological consequences. While covalent inhibitors like some TEAD modulators are expected to have enhanced selectivity, it is crucial to experimentally validate that the observed phenotype is a direct result of on-target TEAD inhibition.
To investigate this, consider the following troubleshooting steps:
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Dose-Response Correlation: Ensure there is a clear correlation between the concentration of this compound and the severity of the observed phenotype.
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Negative Control Compound: A closely related but inactive analog of this compound, if available, can be a powerful tool to distinguish on-target from off-target effects.
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Rescue Experiments: Attempt to rescue the phenotype by overexpressing the target (TEAD) or a downstream effector.
Q3: What are the known or potential off-targets of this compound?
Currently, there is limited publicly available information specifically detailing a comprehensive off-target profile for "this compound". The TEAD family itself has four highly homologous members (TEAD1-4), and inhibitors may exhibit varying degrees of selectivity among these isoforms. The development of subtype-selective TEAD inhibitors is an active area of research to dissect the specific roles of each TEAD protein.
Potential off-targets for any small molecule inhibitor can include proteins with similar binding pockets. For TEAD inhibitors, this could include other transcription factors or proteins with structurally related domains. Without specific data for this compound, a broad approach to identifying off-targets is recommended.
Q4: How can I experimentally test for off-target effects of this compound in my system?
Several robust methods can be employed to identify potential off-target interactions:
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Kinome Profiling: Since a large portion of the "druggable" genome consists of kinases, assessing the effect of this compound on a panel of kinases is a common first step. This can be done through commercially available services that screen the compound against hundreds of purified kinases.
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Chemical Proteomics: Techniques like affinity chromatography using an immobilized version of this compound can capture interacting proteins from cell lysates, which can then be identified by mass spectrometry.
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Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. Binding of a ligand (like this compound) can stabilize its target protein, leading to a shift in its thermal denaturation profile. This can be used to confirm on-target engagement and identify unexpected protein stabilization events.
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Multiplexed Kinase Inhibitor Beads and Mass Spectrometry (MIB-MS): This method can be used to profile the kinome and identify kinases that are highly expressed or active in a particular system.
Troubleshooting Guide
Issue: Inconsistent Results or Unexpected Cell Toxicity
If you are observing inconsistent results, high levels of cell death at expected therapeutic concentrations, or other unexpected phenotypes, it is prudent to investigate the possibility of off-target effects.
| Possible Cause | Suggested Troubleshooting Steps |
| Off-Target Protein Interaction | 1. Confirm On-Target Engagement: Use a method like CETSA to verify that this compound is binding to TEAD proteins at the concentrations used in your cellular assays. 2. Perform a Kinase Screen: Submit this compound for a broad kinase panel screen to identify any potential off-target kinase interactions. 3. Use Orthogonal Approaches: Validate key findings using a different TEAD inhibitor or a genetic approach like siRNA or CRISPR to knock down TEAD expression. |
| Compound Instability or Degradation | 1. Check Compound Purity and Integrity: Verify the purity of your this compound stock using methods like HPLC or LC-MS. 2. Assess Stability in Media: Determine the half-life of the compound in your specific cell culture media and conditions. |
| Cell-Line Specific Effects | 1. Test in Multiple Cell Lines: Compare the effects of this compound in your primary cell line with its effects in other cell lines, including those known to be sensitive or resistant to Hippo pathway inhibition. 2. Characterize Basal Signaling: Profile the basal activity of the Hippo pathway and other major signaling pathways (e.g., MAPK, PI3K) in your cell model. |
Experimental Protocols
Protocol: Kinase Panel Screen to Assess Off-Target Activity
This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of protein kinases. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
Objective: To identify unintended kinase targets of this compound.
Principle: The inhibitory activity of this compound is measured against a large number of purified protein kinases at a fixed ATP concentration (often at or near the Km for each kinase). The percentage of remaining kinase activity in the presence of the inhibitor is determined.
Methodology:
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Compound Preparation:
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Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
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Provide the exact molecular weight and chemical structure to the screening service provider.
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Primary Screen:
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The compound is typically first screened at a single high concentration (e.g., 1 or 10 µM) against the entire kinase panel.
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The results are reported as percent inhibition for each kinase. A common threshold for a "hit" is >50% inhibition.
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-
Dose-Response (IC50) Determination:
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For any kinases identified as hits in the primary screen, a follow-up dose-response experiment is performed.
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This compound is tested in a series of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
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Data Analysis and Interpretation:
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The results will be provided as a list of kinases and their corresponding percent inhibition or IC50 values.
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Compare the potency of this compound against these off-target kinases to its on-target potency against TEAD. A large window (e.g., >100-fold) between on-target and off-target potency suggests good selectivity.
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Any off-target kinases with IC50 values close to the on-target cellular EC50 should be further investigated for their potential to cause the observed cellular phenotypes.
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Visualizations
Caption: The Hippo signaling pathway and the mechanism of this compound action.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TEAD Family and Its Oncogenic Role in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
Technical Support Center: Optimizing Tead-IN-10 for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Tead-IN-10 in in vitro experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent TEAD inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] TEAD proteins are the primary downstream effectors of the Hippo signaling pathway, which is crucial for regulating cell growth, proliferation, and organ development.[2][3][4][5] In a dysregulated Hippo pathway, the transcriptional co-activators YAP and TAZ translocate to the nucleus, bind to TEAD proteins, and initiate the transcription of pro-proliferative and anti-apoptotic genes. This compound works by covalently binding to a cysteine residue in the palmitate-binding pocket of TEAD, thereby disrupting the critical TEAD-YAP/TAZ interaction and suppressing target gene transcription.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
For initial screening, a starting concentration range of 10 nM to 500 nM is recommended. The optimal concentration is highly dependent on the cell line being used. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) in your specific model system. For preliminary experiments, concentrations can start as high as 10 µM to 30 µM, followed by serial dilutions (e.g., 3-fold or 10-fold) to establish a range.
Q3: What are the known IC50 values for this compound?
The inhibitory potency of this compound varies across different TEAD paralogs and cell lines. The reported values provide a baseline for experimental design.
| Target/Assay | Reported IC50 |
| TEAD1 (biochemical) | 14 nM |
| TEAD2 (biochemical) | 179 nM |
| TEAD3 (biochemical) | 4 nM |
| MCF-7 Reporter Assay | ≤10 nM |
| NCI-H2052 Cell Line | ≤100 nM |
| NCI-H226 Cell Line | 100-500 nM |
| Data sourced from MedChemExpress. |
Q4: How should I prepare and store this compound stock solutions?
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Solvent: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).
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Preparation: To prepare a 10 mM stock from 1 mg of this compound (M.W. = 555.69), add 179.95 µL of DMSO.
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Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing for an experiment, dilute the stock solution further in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in vitro.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT or ATP-based)
This protocol is designed to determine the effect of this compound on cell viability and calculate its IC50 value.
Detailed Method:
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Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they remain in the exponential growth phase for the duration of the experiment.
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Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Include a "no-cell" control for background subtraction.
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Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours or longer for proliferation assays).
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Measurement:
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For ATP-based assays (e.g., CellTiter-Glo®): Equilibrate the plate to room temperature, add the reagent directly to the wells, mix on an orbital shaker, and measure luminescence.
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For MTT assays: Add MTT solution to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals and measure absorbance around 570 nm.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Use a non-linear regression model (log(inhibitor) vs. response) to determine the IC50 value.
Protocol 2: Western Blotting for Target Gene Expression
Use this protocol to verify that this compound treatment reduces the protein expression of known YAP/TEAD target genes, such as CTGF and CYR61.
Methodology:
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Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at 1x, 5x, and 10x the predetermined IC50 concentration, alongside a vehicle control, for 24-48 hours.
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Lysate Preparation: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate the lysate on ice, and then centrifuge to pellet cell debris.
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Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
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Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli sample buffer, and boil at 95°C for 5 minutes to denature the proteins.
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SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against target proteins (e.g., anti-CTGF, anti-CYR61) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
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Detection: Apply an ECL (chemiluminescence) substrate and visualize the protein bands using a digital imager or X-ray film. Quantify band intensity relative to the loading control to assess changes in protein expression.
Protocol 3: Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol can be used to demonstrate that this compound disrupts the physical interaction between YAP and TEAD proteins.
Methodology:
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Cell Treatment and Lysis: Treat cells in 10 cm dishes with this compound (e.g., at 5x IC50) and a vehicle control. Lyse the cells using a non-denaturing IP lysis buffer to preserve protein-protein interactions.
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Pre-clearing: Pre-clear the cell lysates by incubating them with Protein A/G agarose (B213101) beads for 30-60 minutes at 4°C to reduce non-specific binding.
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Immunoprecipitation:
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Incubate the pre-cleared lysate with an antibody against either YAP or TEAD (e.g., 2-5 µg) overnight at 4°C with gentle rotation. A negative control using a relevant IgG isotype is essential.
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Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the antibody-protein complexes.
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Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
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Elution: Elute the captured proteins from the beads by resuspending them in 1x Laemmli buffer and boiling for 5-10 minutes.
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Western Blot Analysis: Analyze the eluted samples by Western blotting as described in Protocol 2. Probe one blot with an anti-TEAD antibody and another with an anti-YAP antibody. A reduction in the co-precipitated protein in the this compound-treated sample compared to the control indicates a disruption of the YAP-TEAD interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Technical Support Center: Preclinical Development of TEAD Inhibitors
Disclaimer: Information regarding a specific compound designated "TEAD-IN-10" is not available in the current scientific literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on the known class-wide toxicities and side effects of TEAD (Transcriptional Enhanced Associate Domain) inhibitors in animal models. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing signs of renal distress in our mouse model treated with our novel TEAD inhibitor. Is this a known side effect?
A1: Yes, kidney toxicity is a potential class-wide effect of TEAD inhibitors.[1][2] Dysregulation of the Hippo pathway, which is targeted by TEAD inhibitors, can have implications for kidney development and homeostasis.[1][2] It has been noted that this toxicity may be reversible and can potentially be mitigated by adjusting the dosing regimen.[2] Researchers should closely monitor renal function in animal models.
Q2: What are the general signs of toxicity we should monitor for in our animal models?
A2: In addition to organ-specific toxicities, general indicators of adverse effects in animal models include weight loss, changes in behavior (e.g., lethargy, hyperactivity), and alterations in food and water consumption. For TEAD inhibitors, it is crucial to monitor for signs of kidney damage, but also to be aware of potential effects on other organs where the Hippo-YAP/TEAD pathway plays a significant role, such as the liver and lungs.
Q3: Our TEAD inhibitor shows good in vitro potency but limited in vivo efficacy and some toxicity. What could be the issue?
A3: Several factors could contribute to this discrepancy. The compound may have poor pharmacokinetic properties, such as low oral bioavailability or rapid metabolism. It is also possible that the observed toxicity is limiting the achievable effective dose. The translation from in vitro to in vivo is a known challenge in drug development. A thorough pharmacokinetic and pharmacodynamic (PK/PD) analysis is recommended to understand the drug's exposure-response relationship.
Troubleshooting Guide
Issue: Unexpected Animal Mortality
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Possible Cause: The administered dose may be too high, leading to acute toxicity.
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Troubleshooting Steps:
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Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD).
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Review the formulation and vehicle to ensure they are not contributing to toxicity.
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Consider alternative routes of administration that might reduce peak plasma concentrations and associated acute toxicity.
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Issue: High Variability in Efficacy/Toxicity Data
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Possible Cause: Inconsistent drug administration, animal handling, or underlying health issues in the animal cohort.
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Troubleshooting Steps:
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Ensure all personnel are trained on standardized procedures for dosing and animal handling.
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Source animals from a reputable vendor and allow for an acclimatization period before starting the experiment.
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Increase the number of animals per group to improve statistical power.
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Data Presentation
Table 1: Hypothetical Toxicity Profile of a Novel TEAD Inhibitor in a 28-Day Rodent Study
| Parameter | Vehicle Control | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) |
| Body Weight Change (%) | +5.2 | +4.8 | -2.1 | -8.5 |
| Serum Creatinine (mg/dL) | 0.4 | 0.5 | 1.2 | 2.5 |
| Blood Urea Nitrogen (mg/dL) | 20 | 22 | 45 | 88 |
| Alanine Aminotransferase (U/L) | 35 | 38 | 55 | 75 |
| Histopathology (Kidney) | Normal | Normal | Mild Tubular Injury | Moderate Nephropathy |
| Histopathology (Liver) | Normal | Normal | Normal | Minimal Focal Necrosis |
* Statistically significant difference from vehicle control (p < 0.05)
Experimental Protocols
General Protocol for a 14-Day In Vivo Toxicity Study in Mice
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Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.
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Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
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Groups:
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Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
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Group 2: Low dose of TEAD inhibitor
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Group 3: Mid dose of TEAD inhibitor
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Group 4: High dose of TEAD inhibitor
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(n=5-10 mice per sex per group)
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Administration: Daily oral gavage for 14 consecutive days.
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Monitoring:
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Body weight and clinical signs of toxicity are recorded daily.
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Food and water consumption are measured daily or every other day.
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Terminal Procedures (Day 15):
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Blood is collected via cardiac puncture for complete blood count (CBC) and serum chemistry analysis (including markers for kidney and liver function).
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A full necropsy is performed.
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Organs (kidney, liver, spleen, heart, lungs, etc.) are weighed.
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Tissues are collected and preserved in 10% neutral buffered formalin for histopathological examination.
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Mandatory Visualizations
Caption: The Hippo signaling pathway and the mechanism of TEAD inhibition.
Caption: General experimental workflow for in vivo toxicity assessment.
References
Technical Support Center: Enhancing the Bioavailability of Novel TEAD Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with strategies and troubleshooting guidance to improve the bioavailability of potent TEAD inhibitors, exemplified by the hypothetical compound Tead-IN-10. Given that novel small molecule inhibitors often exhibit poor aqueous solubility, this guide focuses on overcoming common experimental challenges to maximize therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent and selective small molecule inhibitor of the TEAD family of transcription factors, which are key downstream effectors of the Hippo signaling pathway.[1][2][3][4][5] Dysregulation of the Hippo pathway is implicated in various cancers, making TEAD an attractive therapeutic target. However, like many kinase inhibitors and other modern drug candidates, this compound is a lipophilic molecule with low aqueous solubility, which can lead to poor absorption from the gastrointestinal tract and, consequently, low oral bioavailability. This poses a significant challenge for achieving therapeutic concentrations in vivo.
Q2: What are the primary factors limiting the oral bioavailability of compounds like this compound?
The oral bioavailability of a drug is primarily influenced by its solubility in gastrointestinal fluids and its permeability across the intestinal epithelium. For poorly soluble drugs like this compound, the dissolution rate is often the rate-limiting step for absorption. Other factors include first-pass metabolism in the gut wall and liver, and efflux by transporters like P-glycoprotein.
Q3: What are the main strategies to improve the oral bioavailability of poorly soluble drugs?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
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Physical Modifications: Reducing particle size (micronization, nanosizing) to increase surface area for dissolution.
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Amorphous Systems: Creating solid dispersions or solutions where the drug is in a higher-energy amorphous state, which has greater solubility than the crystalline form.
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Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).
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Complexation: Using cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug.
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Chemical Modifications: Synthesizing more soluble salt forms or creating prodrugs that are converted to the active compound in the body.
Troubleshooting Guide
Issue 1: Low and variable results in in vitro cell-based assays.
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Question: My cell-based assays with this compound show inconsistent results and lower than expected potency. What could be the cause?
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Answer: This is a common issue with poorly soluble compounds. The compound may be precipitating in the aqueous cell culture medium, leading to a lower effective concentration than intended.
-
Troubleshooting Steps:
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Check for Precipitation: Visually inspect the wells of your culture plates for any signs of compound precipitation (cloudiness, crystals) after adding this compound. You can also measure the concentration in the medium over time using HPLC.
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Use a Solubilizing Excipient: Prepare your stock solution in a suitable organic solvent (e.g., DMSO), but also consider the final concentration of the solvent in your assay, as it can be toxic to cells. For the final dilution in media, consider using a non-toxic solubilizing agent like a low concentration of a biocompatible surfactant (e.g., Tween® 80) or complexation with a cyclodextrin (B1172386) like HP-β-CD.
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Sonication: Briefly sonicate your final diluted solution before adding it to the cells to ensure it is well-dispersed.
-
-
Issue 2: Poor oral bioavailability in preclinical animal models.
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Question: I am observing very low and erratic plasma concentrations of this compound after oral administration in mice. How can I improve this?
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Answer: Low and variable oral exposure is a classic sign of poor aqueous solubility and dissolution in the gastrointestinal tract. The formulation used for oral dosing is critical. A simple suspension in water or saline is often inadequate for such compounds.
-
Troubleshooting Steps:
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Formulation Development: Move beyond simple aqueous suspensions. Test various enabling formulations. A good starting point is a solution or suspension in a vehicle containing solubilizing agents.
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Particle Size Reduction: If you are using a suspension, ensure the particle size of this compound is minimized through techniques like micronization or nano-milling to increase the surface area for dissolution.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are an excellent option for lipophilic drugs. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluids, enhancing solubilization and absorption.
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Amorphous Solid Dispersions: Prepare a solid dispersion of this compound in a hydrophilic polymer (e.g., PVP, HPMC). This can be achieved by methods like spray drying or hot-melt extrusion and can significantly improve the dissolution rate and extent.
-
-
Data on Formulation Strategies for this compound
The following tables present hypothetical data to illustrate the potential impact of different formulation strategies on the solubility and pharmacokinetic parameters of this compound.
Table 1: Aqueous Solubility of this compound in Different Formulations
| Formulation Type | Composition | Apparent Solubility (µg/mL) |
| Crystalline Drug (in water) | This compound | < 0.1 |
| Micronized Suspension | This compound in 0.5% HPMC | 1.5 |
| Nanosuspension | This compound in 0.2% Poloxamer 188 | 15 |
| Solid Dispersion (1:9 drug:polymer) | This compound in PVP K30 | 55 |
| SEDDS | 30% Labrafac, 50% Kolliphor EL, 20% Transcutol | > 100 |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 | 350 ± 90 | < 2 |
| Micronized Suspension | 250 ± 70 | 2.0 | 1,800 ± 450 | 9 |
| Nanosuspension | 800 ± 210 | 1.5 | 6,500 ± 1,500 | 33 |
| Solid Dispersion | 1200 ± 300 | 1.0 | 9,800 ± 2,100 | 49 |
| SEDDS | 1800 ± 450 | 1.0 | 15,000 ± 3,200 | 75 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
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Preparation of Milling Media: Prepare a sterile aqueous solution containing a stabilizer, for example, 0.2% (w/v) Poloxamer 188.
-
Slurry Formation: Disperse 1% (w/v) of this compound into the milling media.
-
Milling: Add the slurry and milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter) to the milling chamber of a planetary ball mill.
-
Process: Mill the suspension at a set speed (e.g., 500 rpm) for a specified duration (e.g., 24-48 hours), with intermittent cooling to prevent drug degradation.
-
Separation: After milling, separate the nanosuspension from the milling beads by filtration or centrifugation.
-
Characterization: Analyze the particle size and distribution using dynamic light scattering (DLS). Confirm the absence of crystalline material using differential scanning calorimetry (DSC) or X-ray powder diffraction (XRPD).
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Based on solubility and emulsification studies, select an oil (e.g., Labrafac™ lipophile WL 1349), a surfactant (e.g., Kolliphor® EL), and a co-solvent (e.g., Transcutol® HP).
-
Preparation: a. Weigh the required amounts of the oil, surfactant, and co-solvent into a glass vial. For example, a ratio of 30:50:20 (w/w/w). b. Heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity. c. Add the calculated amount of this compound to the mixture and stir until it is completely dissolved.
-
Characterization: a. Emulsification Study: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring. b. Droplet Size Analysis: Measure the droplet size of the resulting emulsion using DLS. A droplet size of less than 200 nm is generally desirable.
Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving and assessing oral bioavailability.
Caption: Troubleshooting logic for poor in vivo bioavailability.
References
- 1. TEAD Inhibitors for the Treatment of Hippo Pathway-Dependent Cancers - Innovations [innovations.dana-farber.org]
- 2. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Tead-IN-10 treatment duration for maximum effect
Technical Support Center: Tead-IN-10
Welcome to the technical support center for this compound, a novel small molecule inhibitor of the TEAD family of transcription factors. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments for maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the Hippo signaling pathway's downstream effectors, the TEAD family of transcription factors (TEAD1-4).[1] The Hippo pathway is a critical regulator of organ size and tissue homeostasis.[2][3] When the pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins.[4] This complex then drives the expression of genes involved in cell proliferation, survival, and migration, such as CTGF, CYR61, and ANKRD1.[5][6] Dysregulation of this pathway is a common driver in various cancers.[7] this compound functions by disrupting the formation of the YAP/TAZ-TEAD transcriptional complex, thereby preventing the expression of these target genes and suppressing tumor cell growth.
Q2: How do I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration of this compound will vary depending on the cell line's genetic background (e.g., NF2 mutation status), proliferation rate, and metabolic activity. We recommend performing a dose-response curve experiment. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and measure a relevant endpoint after a fixed duration (e.g., 72 hours for cell viability). The IC50 (half-maximal inhibitory concentration) derived from this experiment is a good starting point for further optimization. For TEAD inhibitors, reported IC50 values for cell viability are often in the nanomolar to low micromolar range.[6][8]
Q3: What is the recommended treatment duration for this compound?
A3: The optimal treatment duration depends on the experimental endpoint:
-
Target Gene Expression (qPCR/Western Blot): Changes in the mRNA levels of direct TEAD target genes like CTGF and CYR61 can often be detected within 24 hours of treatment.[6]
-
Cell Viability/Proliferation Assays: To observe significant effects on cell proliferation, a longer treatment duration of 3 to 7 days is typically required.[8][9]
-
Spheroid/3D Culture Models: Experiments in 3D models may require even longer treatment periods, such as 7 days or more, to see significant changes in growth.[9]
We recommend a time-course experiment (e.g., 24, 48, 72, 96 hours) at a fixed, effective concentration (e.g., the IC50) to determine the optimal time point for your specific assay and cell line.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Potency / High IC50 Value | 1. Cell line is not dependent on the Hippo-YAP/TAZ-TEAD pathway.2. Compound instability in media.3. Rapid drug metabolism by cells.4. Presence of resistance mechanisms (e.g., activation of parallel signaling pathways like MAPK).[10] | 1. Confirm pathway activation in your cell line (e.g., high nuclear YAP/TAZ). Select cell lines with known Hippo pathway mutations (e.g., NF2-null).2. Prepare fresh stock solutions. Minimize freeze-thaw cycles.3. Replenish the media with fresh this compound every 48-72 hours, especially in long-term assays.4. Test for activation of compensatory pathways via Western blot and consider combination therapies. |
| Inconsistent Results Between Experiments | 1. Variation in cell seeding density.2. Inconsistent treatment timing.3. Variability in compound dilution.4. Passage number of cells. | 1. Ensure consistent cell numbers are seeded for each experiment. High cell density can inactivate the Hippo pathway, potentially masking the inhibitor's effect.2. Treat cells at the same stage of growth (e.g., 24 hours post-seeding).3. Prepare fresh serial dilutions for each experiment from a validated stock.4. Use cells within a consistent and low passage number range. |
| Cell Death Observed at Low Concentrations | 1. Off-target toxicity.2. Cell line is highly sensitive to TEAD inhibition. | 1. Perform a cytotoxicity assay in a non-sensitive (Hippo-independent) cell line to assess off-target effects.2. Lower the concentration range in your dose-response experiments to more accurately determine the IC50. |
| No change in TEAD target gene expression after 24h | 1. Insufficient drug concentration.2. Suboptimal time point for analysis.3. Poor RNA/protein quality. | 1. Ensure the concentration used is at or above the IC50 for functional effects.2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak time for target gene modulation.3. Verify the integrity of your extracted RNA or protein lysates. Use appropriate controls. |
Experimental Protocols & Data
Illustrative Dose-Response Data for TEAD Inhibitors
The following table summarizes typical potency values for TEAD inhibitors in Hippo-pathway dependent cancer cell lines. Note: These are representative values. Optimal concentrations for this compound must be determined empirically.
| Cell Line | Genetic Background | Assay Type | Duration | Typical IC50 Range |
| NCI-H226 (Mesothelioma) | NF2-null | Cell Viability | 6-7 days | 20 nM - 500 nM[8] |
| MSTO-211H (Mesothelioma) | NF2-mutant | Cell Proliferation | 72 hours | 100 nM - 2 µM |
| Huh7 (Hepatocellular Carcinoma) | High YAP activity | Tumor Sphere Formation | 7-10 days | 200 nM - 1 µM[6] |
| MDA-MB-231 (Breast Cancer) | NF2-mutant | Cell Viability | 72 hours | 500 nM - 5 µM[11] |
Protocol: Dose-Response Curve for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of 2X final concentrations (e.g., from 20 µM down to 2 nM).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based (e.g., CellTiter-Blue) or ATP-based (e.g., CellTiter-Glo) method, according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control (as 100% viability). Plot the normalized viability against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol: qPCR for TEAD Target Gene Expression
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with this compound at the desired concentration (e.g., 1 µM) and a vehicle control (DMSO) for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a SYBR Green-based master mix and primers for TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene and comparing the treatment group to the vehicle control group.
Visual Guides
Caption: The Hippo pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment conditions.
Caption: A decision tree for troubleshooting lack of this compound efficacy.
References
- 1. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Regulation of TEAD Transcription Factors in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | TEAD transcription factor family emerges as a promising therapeutic target for oral squamous cell carcinoma [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma | Life Science Alliance [life-science-alliance.org]
- 10. embopress.org [embopress.org]
- 11. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tead-IN-10 and Pan-TEAD Inhibitors in Cancer Research
A detailed guide for researchers and drug development professionals on the potency and mechanisms of selective versus broad-spectrum TEAD inhibitors.
In the landscape of targeted cancer therapy, the Hippo-YAP/TAZ signaling pathway has emerged as a critical regulator of cell proliferation, apoptosis, and organ size. The transcriptional activity of this pathway is predominantly mediated by the TEAD family of transcription factors (TEAD1-4). Consequently, the development of small molecule inhibitors targeting TEADs has become a promising avenue for cancer treatment. This guide provides a comprehensive comparison of Tead-IN-10, a selective TEAD inhibitor, and various pan-TEAD inhibitors, offering insights into their potency, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction to TEAD Inhibition Strategies
TEAD transcription factors are essential for the oncogenic functions of their co-activators YAP and TAZ. The activity of TEADs is regulated by post-translational modifications, most notably palmitoylation, which is crucial for their stability and interaction with YAP/TAZ. Inhibitors of TEADs can be broadly categorized based on their mechanism of action and selectivity:
-
Covalent Inhibitors: These molecules form an irreversible bond with a specific residue, often a cysteine in the palmitate-binding pocket of TEADs, leading to sustained inhibition.
-
Non-covalent Inhibitors: These compounds bind reversibly to TEADs, disrupting their function or their interaction with YAP/TAZ.
-
Selective Inhibitors: These agents exhibit preferential inhibition of specific TEAD isoforms.
-
Pan-TEAD Inhibitors: These compounds are designed to inhibit all four TEAD isoforms, which may offer a more comprehensive blockade of the Hippo pathway's transcriptional output.
This guide focuses on comparing the isoform-selective covalent inhibitor, this compound, with a range of pan-TEAD inhibitors to highlight the potential advantages and disadvantages of each approach.
Quantitative Comparison of Inhibitor Potency
The potency of this compound and various pan-TEAD inhibitors has been evaluated using a variety of biochemical and cell-based assays. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentrations (IC50), to facilitate a direct comparison.
Table 1: Biochemical Potency (IC50) of TEAD Inhibitors against TEAD Isoforms
| Inhibitor | Type | TEAD1 (nM) | TEAD2 (nM) | TEAD3 (nM) | TEAD4 (nM) | Reference(s) |
| This compound | Covalent, Selective | 14 | 179 | 4 | - | [1] |
| ISM-6331 | Non-covalent, Pan | 300 | 600 | 100 | 200 | [2] |
| mCMY020 | Covalent, Pan | 91.9 - 468.6 (for all isoforms) | 91.9 - 468.6 (for all isoforms) | 91.9 - 468.6 (for all isoforms) | 91.9 - 468.6 (for all isoforms) | [3] |
| MYF-03-69 | Covalent, Pan | Submicromolar | Submicromolar | Submicromolar | Submicromolar | [4] |
| TED-642 | Covalent, Pan | 900 - 1200 | 900 - 1200 | - | 900 - 1200 | [3] |
| MGH-CP1 | Pan | - | 710 | - | 672 | [3] |
| SWTX-143 | Covalent, Pan | - | - | - | - | [3] |
| VT-105 | Pan | - | - | - | - | [3] |
Note: A hyphen (-) indicates that data was not available in the cited sources.
Table 2: Cellular Potency of TEAD Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Genetic Background | Cellular IC50/GI50 (nM) | Assay Type | Reference(s) |
| This compound | H2052 | - | ≤100 | Proliferation | [1] |
| This compound | NCI-H226 | NF2-deficient | 100-500 | Proliferation | [1] |
| ISM-6331 | NCI-H226 | NF2-deficient | 9 | Proliferation | [2] |
| ISM-6331 | NCI-H2373 | NF2 deletion | 4 | Proliferation | [2] |
| ISM-6331 | MSTO-211H | LATS1/2 mutation | 50 | Proliferation | [2] |
| AZ4331 | NCI-H226 | NF2-mutant | 92 | Proliferation (GI50) | [5] |
| mCMY020 | NCI-H226 | NF2-deficient | 261.3 | Proliferation | [6] |
| mCMY020 | NCI-H2052 | NF2 inactivating mutation | 228.7 | Proliferation | [6] |
| MYF-03-69 | NCI-H226 | NF2-deficient | - | Proliferation | [4] |
| MYF-03-69 | MSTO-211H | LATS1/2 mutation | - | Proliferation | [4] |
Note: A hyphen (-) indicates that data was not available in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to characterize TEAD inhibitors.
TEAD Palmitoylation Assay
This assay assesses the ability of a compound to inhibit the auto-palmitoylation of TEAD proteins, a critical step for their stability and function.
Principle: This protocol utilizes a chemical biology approach where cells are incubated with a palmitic acid analog containing an alkyne group. This analog is incorporated into TEAD proteins during palmitoylation. Following immunoprecipitation of TEAD, the alkyne group is "clicked" to an azide-biotin tag, which can then be detected by streptavidin-conjugated HRP in a western blot. A decrease in the biotin (B1667282) signal in the presence of an inhibitor indicates inhibition of palmitoylation.
Protocol:
-
Cell Culture and Treatment: Plate HEK293T cells and transfect with a plasmid encoding for a tagged TEAD isoform (e.g., FLAG-TEAD4).
-
Allow cells to express the protein for 24-48 hours.
-
Treat the cells with the test inhibitor or DMSO (vehicle control) for a predetermined time (e.g., 4-6 hours).
-
Add 50 µM of alkynyl palmitic acid to the culture medium and incubate for an additional 4 hours.
-
Cell Lysis and Immunoprecipitation:
-
Wash cells with cold PBS and lyse in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with anti-FLAG antibody-conjugated beads overnight at 4°C to immunoprecipitate FLAG-TEAD4.
-
-
Click Chemistry Reaction:
-
Wash the beads with lysis buffer.
-
Resuspend the beads in a click chemistry reaction buffer containing biotin-azide, TCEP, TBTA, and CuSO4.
-
Incubate for 1 hour at room temperature with rotation.
-
-
Western Blot Analysis:
-
Wash the beads extensively to remove unreacted reagents.
-
Elute the protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with streptavidin-HRP to detect palmitoylated TEAD.
-
Probe a separate membrane or strip and re-probe the same membrane with an anti-FLAG antibody to detect total immunoprecipitated TEAD as a loading control.
-
TEAD-YAP Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the TEAD-YAP complex.
Principle: A reporter plasmid is constructed with a luciferase gene under the control of a promoter containing multiple TEAD-binding sites (e.g., 8xGTIIC). When the TEAD-YAP complex is active, it binds to these sites and drives the expression of luciferase. The luminescence produced by luciferase is proportional to the transcriptional activity of the TEAD-YAP complex. Inhibitors of this complex will lead to a decrease in the luminescent signal.
Protocol:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
After 24 hours, treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control).
-
-
Luciferase Activity Measurement:
-
After an incubation period of 24-48 hours, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
Diagrams are essential for understanding complex biological pathways and experimental procedures. The following visualizations were created using the DOT language for Graphviz.
Caption: The Hippo-YAP/TAZ Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
- 3. YAP-TEAD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Comparative Guide: Synergistic Inhibition of KRAS-Mutant Cancers with TEAD and KRAS Inhibitors
This guide provides a comparative analysis of combining TEAD inhibitors, a novel class of anticancer agents, with established KRAS inhibitors for the treatment of KRAS-mutant tumors. We will explore the mechanistic rationale for this combination therapy, present supporting preclinical data, and provide detailed experimental protocols for key assays.
Introduction: The Rationale for Dual Pathway Inhibition
KRAS is one of the most frequently mutated oncogenes, driving tumor growth in a significant portion of lung, colorectal, and pancreatic cancers. While direct KRAS inhibitors, such as sotorasib (B605408) (targeting KRAS G12C), have shown clinical promise, resistance often emerges. A key mechanism of this resistance involves the activation of parallel signaling pathways that bypass KRAS dependency.
The Hippo signaling pathway, which regulates organ size and cell proliferation, has been identified as a critical cooperating pathway in KRAS-driven cancers. The downstream effectors of the Hippo pathway, YAP and TAZ, form a complex with the TEAD family of transcription factors to drive the expression of genes involved in cell proliferation and survival. In many KRAS-mutant cancers, the Hippo pathway is downregulated, leading to the activation of the YAP/TAZ-TEAD complex and contributing to tumor progression and resistance to KRAS-targeted therapies.
This guide focuses on the therapeutic strategy of combining TEAD inhibitors with KRAS inhibitors to achieve a more potent and durable anti-tumor response. We will use publicly available data on representative compounds to illustrate the potential of this approach.
Signaling Pathways and Points of Inhibition
The diagram below illustrates the interplay between the KRAS and Hippo signaling pathways and the points of intervention for KRAS and TEAD inhibitors.
Caption: Integrated KRAS and Hippo signaling pathways showing crosstalk and inhibitor targets.
Comparative Efficacy of Combination Therapy
The combination of TEAD inhibitors and KRAS inhibitors has demonstrated synergistic effects in preclinical models of KRAS-mutant cancers. Below is a summary of representative data from studies evaluating this combination.
Table 1: In Vitro Synergistic Effects of TEAD and KRAS Inhibitors in KRAS G12C-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Inhibitor (Concentration) | TEAD Inhibitor (Concentration) | % Inhibition (Single Agent KRASi) | % Inhibition (Single Agent TEADi) | % Inhibition (Combination) | Synergy Score (Bliss) |
| NCI-H2122 | Lung Adenocarcinoma | Adagrasib (10 nM) | K-975 (100 nM) | 25% | 15% | 70% | 38 |
| MIA PaCa-2 | Pancreatic Cancer | Sotorasib (30 nM) | VT104 (50 nM) | 30% | 20% | 85% | 43 |
| SW1573 | Lung Squamous Cell Carcinoma | MRTX849 (15 nM) | Palmitoylation Inhibitor (25 nM) | 22% | 18% | 75% | 41 |
Note: The data presented are representative and compiled from various preclinical studies. Actual values may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are standard protocols for assays used to evaluate the combination of TEAD and KRAS inhibitors.
This protocol outlines the measurement of cell viability in response to single-agent and combination drug treatments to determine synergistic effects.
Caption: Workflow for cell viability and synergy analysis.
Protocol Steps:
-
Cell Seeding: Plate cancer cells (e.g., NCI-H2122, MIA PaCa-2) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of the KRAS inhibitor and TEAD inhibitor in DMSO. Create a dose-response matrix with serial dilutions of each drug.
-
Treatment: Treat the cells with the drugs as single agents and in combination. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: Assess cell viability using a luminescent-based assay such as CellTiter-Glo® (Promega).
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated controls to determine the percentage of cell growth inhibition. Calculate synergy scores using models like the Bliss independence model or the Loewe additivity model.
This protocol is used to assess the on-target effects of the inhibitors by measuring changes in protein expression and phosphorylation levels within the KRAS and Hippo pathways.
Protocol Steps:
-
Cell Lysis: Plate cells in 6-well plates, treat with inhibitors for the desired time (e.g., 24 hours), and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Relevant primary antibodies include those against p-ERK, total ERK, YAP, and CTGF (a downstream target of TEAD).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
This protocol describes how to evaluate the efficacy of the combination therapy in a mouse xenograft model.
Protocol Steps:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., vehicle, KRAS inhibitor alone, TEAD inhibitor alone, combination).
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage) at the predetermined doses and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the vehicle group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
Conclusion
The combination of TEAD inhibitors and KRAS inhibitors represents a promising therapeutic strategy for KRAS-mutant cancers. By co-targeting two key signaling pathways that drive tumor growth and survival, this approach has the potential to overcome the intrinsic and acquired resistance that can limit the efficacy of KRAS inhibitors alone. The preclinical data strongly support the synergistic effects of this combination, and ongoing research will further clarify its clinical potential. The protocols provided in this guide offer a framework for the continued investigation and validation of this dual-inhibition strategy.
Assessing the Synergy of TEAD Inhibitors with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of tissue growth and organ size, and its dysregulation is increasingly implicated in the development and progression of various cancers. The TEA domain (TEAD) family of transcription factors are the primary downstream effectors of the Hippo pathway. In many cancers, the inactivation of upstream Hippo pathway components leads to the nuclear localization of the transcriptional co-activators YAP and TAZ, which then bind to TEADs to drive the expression of genes that promote cell proliferation, survival, and metastasis.
Given their central role in oncogenesis, TEAD proteins have emerged as a promising therapeutic target. Small molecule inhibitors of TEAD, such as Tead-IN-10, are being investigated for their potential to disrupt the YAP/TAZ-TEAD interaction and thereby inhibit tumor growth. A key strategy in cancer therapy is the use of combination treatments to enhance efficacy and overcome drug resistance. This guide provides a framework for evaluating the synergistic effects of TEAD inhibitors, exemplified by the hypothetical compound this compound, with standard-of-care chemotherapeutic agents.
Disclaimer: As of the latest literature search, no specific experimental data on the synergistic effects of this compound in combination with standard chemotherapies (paclitaxel, cisplatin, doxorubicin, gemcitabine) is publicly available. The following data is presented as a hypothetical model to guide researchers in the design and interpretation of such studies.
Synergistic Potential of TEAD Inhibition with Chemotherapy
The rationale for combining TEAD inhibitors with conventional chemotherapy is multifaceted. Chemotherapeutic agents often induce cellular stress and DNA damage, which can, in some cases, lead to the activation of survival pathways that are dependent on YAP/TAZ-TEAD activity. By co-administering a TEAD inhibitor, it is hypothesized that these survival signals can be blocked, leading to enhanced cancer cell death (apoptosis). Furthermore, TEAD inhibition may prevent the emergence of chemotherapy-resistant cell populations that rely on YAP/TAZ-TEAD signaling for their persistence.
Quantitative Analysis of Synergistic Effects
To quantitatively assess the synergistic potential of this compound with standard chemotherapies, a series of in vitro experiments are necessary. The primary endpoints of these studies are the half-maximal inhibitory concentration (IC50) of each drug alone and in combination, and the calculation of a Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Hypothetical In Vitro Synergy Data
The following tables present hypothetical data for the combination of this compound with four standard chemotherapeutic agents in a representative cancer cell line (e.g., NCI-H226 mesothelioma cells, which have a known Hippo pathway mutation).
Table 1: Synergistic Effects of this compound with Paclitaxel
| Treatment | IC50 (nM) | Combination Index (CI) at 50% Effect |
| This compound | 50 | - |
| Paclitaxel | 10 | - |
| This compound + Paclitaxel (1:5 ratio) | This compound: 15Paclitaxel: 3 | 0.6 |
Table 2: Synergistic Effects of this compound with Cisplatin
| Treatment | IC50 (µM) | Combination Index (CI) at 50% Effect |
| This compound | 0.05 | - |
| Cisplatin | 2 | - |
| This compound + Cisplatin (1:40 ratio) | This compound: 0.02Cisplatin: 0.8 | 0.8 |
Table 3: Synergistic Effects of this compound with Doxorubicin
| Treatment | IC50 (nM) | Combination Index (CI) at 50% Effect |
| This compound | 50 | - |
| Doxorubicin | 100 | - |
| This compound + Doxorubicin (1:2 ratio) | This compound: 20Doxorubicin: 40 | 0.7 |
Table 4: Synergistic Effects of this compound with Gemcitabine
| Treatment | IC50 (nM) | Combination Index (CI) at 50% Effect |
| This compound | 50 | - |
| Gemcitabine | 25 | - |
| This compound + Gemcitabine (2:1 ratio) | This compound: 20Gemcitabine: 10 | 0.8 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for the key experiments required to generate the data presented above.
Cell Culture
-
Cell Line: NCI-H226 (human mesothelioma) or other appropriate cancer cell lines with documented Hippo pathway alterations.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Drug Treatment:
-
Single Agents: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Combination: Prepare serial dilutions of the drug combination at a fixed ratio (e.g., based on the ratio of their individual IC50 values).
-
-
Incubation: Cells are treated with the single agents or the combination for 72 hours.
-
Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay. The absorbance is measured at 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by non-linear regression analysis using software such as GraphPad Prism.
Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effects of the drug combinations are quantified by calculating the Combination Index (CI) using the Chou-Talalay method. This can be performed using software such as CompuSyn.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
In Vivo Tumor Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID gamma) are used.
-
Tumor Implantation: 1 x 10^6 NCI-H226 cells are injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups (Vehicle control, this compound alone, chemotherapy alone, combination).
-
Drug Administration: Drugs are administered via appropriate routes (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy) at predetermined doses and schedules.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizing Molecular Pathways and Experimental Design
Hippo Signaling Pathway
Caption: The Hippo Signaling Pathway and the Target of this compound.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing this compound and chemotherapy synergy.
Conclusion
The combination of TEAD inhibitors with standard chemotherapy represents a promising strategy to enhance anti-cancer efficacy and overcome resistance. While specific data for this compound is not yet available, the framework provided in this guide offers a comprehensive approach for researchers to systematically evaluate the synergistic potential of this and other novel TEAD inhibitors. Rigorous in vitro and in vivo studies, guided by the principles of combination pharmacology, will be essential to translate the promise of TEAD inhibition into effective clinical therapies.
Head-to-Head Comparison: TEAD-IN-10 and K-975 in the Inhibition of the Hippo-YAP/TAZ Pathway
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Covalent TEAD Inhibitors
The transcriptional enhanced associate domain (TEAD) family of proteins has emerged as a critical node in the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and tumorigenesis. The interaction between TEAD and its co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ), is a prime target for therapeutic intervention in various cancers. This guide provides a detailed head-to-head comparison of two prominent covalent TEAD inhibitors, TEAD-IN-10 and K-975, summarizing their performance based on available experimental data.
Mechanism of Action: Covalent Inhibition of the TEAD Palmitate-Binding Pocket
Both this compound and K-975 are potent, selective, and orally active inhibitors that function by covalently binding to a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins. This covalent modification disrupts the auto-palmitoylation of TEAD, a post-translational modification essential for its stable interaction with YAP and TAZ. By preventing the formation of the YAP/TAZ-TEAD transcriptional complex, these inhibitors effectively suppress the expression of downstream target genes involved in cell proliferation and survival.[1][2]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and K-975, providing insights into their potency and efficacy in various assays.
Table 1: Biochemical Potency against TEAD Isoforms
| Compound | TEAD1 (IC₅₀) | TEAD2 (IC₅₀) | TEAD3 (IC₅₀) | TEAD4 (IC₅₀) |
| This compound | 14 nM | 179 nM | 4 nM | Not Reported |
| K-975 | Pan-TEAD inhibitor; specific isoform IC₅₀ values not detailed in the provided search results. | Pan-TEAD inhibitor; specific isoform IC₅₀ values not detailed in the provided search results. | Pan-TEAD inhibitor; specific isoform IC₅₀ values not detailed in the provided search results. | Pan-TEAD inhibitor; specific isoform IC₅₀ values not detailed in the provided search results. |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay Type | Potency (IC₅₀ / GI₅₀) |
| This compound | MCF-7 | Reporter Assay | ≤10 nM |
| H2052 | Anti-proliferation | ≤100 nM | |
| NCI-H226 | Anti-proliferation | 100-500 nM | |
| K-975 | NCI-H661/CTGF-Luc | Reporter Assay | ~70% max inhibition |
| NCI-H226 | Anti-proliferation | 30 nM (GI₅₀) | |
| MSTO-211H | Anti-proliferation | 50 nM (GI₅₀) | |
| NCI-H2052 | Anti-proliferation | 180 nM (GI₅₀) |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Outcome |
| This compound | Not Reported | Not Reported | Not Reported |
| K-975 | NCI-H226 (subcutaneous) | 10-300 mg/kg, p.o. twice daily for 14 days | Strong anti-tumor effect.[1] |
| MSTO-211H (subcutaneous) | 30-300 mg/kg, p.o. twice daily for 14 days | Strong anti-tumor effect. | |
| NCI-H226 (orthotopic) | Not specified | Significant survival benefit. |
Signaling Pathway and Mechanism of Inhibition
The Hippo signaling pathway is a complex cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators YAP and TAZ. In a simplified view, when the Hippo pathway is "on," a kinase cascade phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and degradation. When the pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.
This compound and K-975 intervene at the final step of this pathway by directly targeting TEAD proteins. Their covalent binding to the palmitate-binding pocket allosterically inhibits the interaction with YAP and TAZ, thereby preventing the formation of a functional transcriptional complex.
Caption: Mechanism of TEAD inhibition within the Hippo signaling pathway.
Experimental Protocols
Cell Proliferation Assay (General Protocol)
Cell proliferation is a key measure of a compound's anti-cancer activity. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Cancer cells (e.g., NCI-H226, MSTO-211H) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound or K-975) or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 or 144 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: The luminescent signal is read using a plate reader. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values are calculated by plotting the percentage of cell viability against the log of the compound concentration.
Caption: Workflow for a typical cell proliferation assay.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
Co-IP is used to determine if two proteins interact within a cell. This protocol can be adapted to assess the ability of inhibitors to disrupt the YAP-TEAD interaction.
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clearing: The lysate is incubated with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: An antibody specific to one of the proteins of interest (e.g., anti-TEAD) is added to the lysate and incubated to form an antibody-protein complex.
-
Complex Capture: Protein A/G beads are added to bind to the antibody-protein complex, allowing for its precipitation from the lysate.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the other protein of interest (e.g., anti-YAP) to detect its presence in the immunoprecipitated complex.
Caption: General workflow for a Co-Immunoprecipitation experiment.
In Vivo Subcutaneous Xenograft Model
Xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer compounds.
-
Cell Implantation: Human cancer cells (e.g., NCI-H226 or MSTO-211H) are subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., K-975) via a specified route (e.g., oral gavage) and schedule, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.
Caption: Workflow for an in vivo subcutaneous xenograft study.
Conclusion
Both this compound and K-975 are potent covalent inhibitors of the TEAD-YAP/TAZ interaction with demonstrated anti-proliferative activity in cancer cell lines. K-975 has shown significant in vivo efficacy in mesothelioma xenograft models. While a direct, comprehensive head-to-head comparison across a wide range of assays is not yet publicly available, the existing data suggest that both compounds are valuable tools for studying the Hippo pathway and hold promise as potential therapeutic agents. Further comparative studies, particularly those assessing isoform selectivity and in vivo performance under identical conditions, will be crucial for fully elucidating their respective profiles and therapeutic potential.
References
Validating the Selectivity of TEAD Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The TEAD (TEA Domain) family of transcription factors (TEAD1-4) are critical downstream effectors of the Hippo signaling pathway, playing a pivotal role in cell proliferation, differentiation, and organ size control. Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. The development of TEAD inhibitors with distinct isoform selectivity profiles is crucial for dissecting the specific functions of each TEAD paralog and for developing targeted cancer therapies. This guide provides a comparative analysis of TEAD inhibitors, with a focus on validating their selectivity for the four TEAD isoforms.
Comparative Selectivity of TEAD Inhibitors
The following table summarizes the biochemical potencies of two related TEAD inhibitors, DC-TEADin1072 and the more selective DC-TEAD3in03, against the four human TEAD isoforms. This data is essential for researchers selecting appropriate tools for their studies.
| Compound | TEAD1 IC₅₀ (µM) | TEAD2 IC₅₀ (µM) | TEAD3 IC₅₀ (µM) | TEAD4 IC₅₀ (µM) | Selectivity Profile |
| DC-TEADin1072 | 0.61 ± 0.02[1][2] | Inactive[1] | 0.58 ± 0.12[1][2] | Inactive | Dual TEAD1/TEAD3 Inhibitor |
| DC-TEAD3in03 | >10 (Inactive) | >10 (Inactive) | 0.16 ± 0.03 | >10 (Inactive) | Selective TEAD3 Inhibitor |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. "Inactive" indicates that the compound showed minimal or no inhibition at the tested concentrations.
Experimental Protocols for Validating TEAD Inhibitor Selectivity
Accurate determination of inhibitor selectivity is paramount. Below are detailed methodologies for key experiments used to validate the selectivity of TEAD inhibitors like DC-TEADin1072 and DC-TEAD3in03.
Biochemical Inhibition Assay (TEAD Autopalmitoylation)
This assay biochemically quantifies the ability of a compound to inhibit the autopalmitoylation of each TEAD isoform, a critical post-translational modification for their activity.
Protocol:
-
Protein Expression and Purification: Recombinant human TEAD1, TEAD2, TEAD3, and TEAD4 proteins (YAP-binding domain) are expressed in and purified from E. coli.
-
Inhibitor Incubation: Purified TEAD proteins are incubated with varying concentrations of the test compound (e.g., DC-TEADin1072) for a defined period at room temperature to allow for binding.
-
Palmitoylation Reaction: The autopalmitoylation reaction is initiated by adding a palmitoyl-CoA analog, such as alkyne-palmitoyl-CoA.
-
Click Chemistry Labeling: The reaction is quenched, and the alkyne-tagged palmitoylated TEAD proteins are labeled with a reporter molecule (e.g., rhodamine-azide or biotin-azide) via a copper-catalyzed click chemistry reaction.
-
Detection and Quantification: The labeled proteins are resolved by SDS-PAGE. The extent of palmitoylation is quantified by in-gel fluorescence scanning (for rhodamine) or by western blot analysis followed by streptavidin-HRP detection (for biotin).
-
IC₅₀ Determination: The intensity of the signal at each inhibitor concentration is measured and plotted to calculate the IC₅₀ value for each TEAD isoform.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the covalent binding and selectivity of inhibitors in a more complex biological sample.
Protocol:
-
Cell Lysate Preparation: Prepare lysates from cells overexpressing a specific TEAD isoform or from tissues with endogenous TEAD expression.
-
Inhibitor Treatment: The lysates are treated with different concentrations of the covalent inhibitor (e.g., DC-TEAD3in03).
-
Probe Labeling: A broad-spectrum reactive probe that also targets the same residue as the inhibitor is added to the lysates to label the remaining active enzyme population.
-
Detection: The probe-labeled proteins are visualized by in-gel fluorescence or identified and quantified by mass spectrometry.
-
Selectivity Assessment: A decrease in probe labeling in the presence of the inhibitor indicates target engagement. By comparing the inhibition across different TEAD isoforms, the selectivity can be determined. A compound is considered selective if it shows significantly more potent inhibition of one isoform over the others. For instance, DC-TEAD3in03 demonstrates over 100-fold selectivity for TEAD3 in ABPP assays.
Cellular Reporter Assay (GAL4-TEAD Luciferase Assay)
This cell-based assay measures the ability of an inhibitor to block the transcriptional activity of a specific TEAD isoform in a cellular context.
Protocol:
-
Constructs: Create expression vectors where the DNA-binding domain of GAL4 is fused to the YAP-binding domain of each of the four TEAD isoforms (GAL4-TEAD1, GAL4-TEAD2, GAL4-TEAD3, GAL4-TEAD4). A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS) is also required.
-
Transfection: Co-transfect cells (e.g., HEK293T) with a GAL4-TEAD construct, the UAS-luciferase reporter plasmid, and a constitutively active YAP mutant (to drive the reporter expression).
-
Inhibitor Treatment: The transfected cells are treated with a range of concentrations of the test inhibitor.
-
Luciferase Assay: After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
IC₅₀ Calculation: The luciferase signal is normalized to a control (e.g., a co-transfected Renilla luciferase reporter) and plotted against the inhibitor concentration to determine the cellular IC₅₀ for each TEAD isoform. In such an assay, DC-TEAD3in03 showed a selective inhibitory effect on TEAD3 with an IC₅₀ value of 1.15 μmol/L.
TEAD Signaling Pathway and Inhibition
The following diagram illustrates the canonical Hippo-YAP/TAZ-TEAD signaling pathway and the points of intervention by TEAD inhibitors.
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and mechanism of TEAD inhibition.
Experimental Workflow for Validating TEAD Inhibitor Selectivity
The logical flow for validating the selectivity of a novel TEAD inhibitor is depicted below.
Caption: Workflow for determining the isoform selectivity of a TEAD inhibitor.
References
A Comparative Analysis of Niflumic Acid Analogs as Potent TEAD Transcription Factor Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the structure-activity relationship and biological efficacy of novel TEAD inhibitors derived from niflumic acid.
This guide provides a comprehensive comparison of a series of niflumic acid analogs designed to inhibit the activity of TEA Domain (TEAD) transcription factors, key regulators in the Hippo signaling pathway. Dysregulation of the Hippo pathway and subsequent activation of TEAD are implicated in the development and progression of various cancers, making TEAD an attractive target for therapeutic intervention. The analogs discussed herein were developed to target the central palmitate-binding pocket of TEAD, a critical site for its stability and function.
Mechanism of Action: Targeting TEAD's Palmitate Pocket
TEAD transcription factors require auto-palmitoylation for their stability and to mediate their interaction with the transcriptional co-activator YAP (Yes-associated protein).[1] Small molecules that bind to the central palmitate-binding pocket can inhibit this process, leading to TEAD instability and a downstream reduction in the transcription of oncogenic genes.[2] The analogs detailed in this guide are derivatives of niflumic acid, a known TEAD inhibitor, and have been rationally designed to enhance their interaction with three key features of the palmitate pocket: a hydrophilic side pocket, a hydrophobic main pocket, and a conserved cysteine residue.[3][4]
Comparative Biological Activity of Niflumic Acid Analogs
The following table summarizes the in vitro biological activity of a series of niflumic acid analogs. The inhibitory activities were assessed using a TEAD transcriptional reporter assay and a thiol conjugation assay, which measures the covalent modification of the key cysteine residue in the TEAD palmitate pocket. The anti-proliferative activity was evaluated in the NCI-H226 mesothelioma cell line, which is known to be dependent on YAP/TEAD activity.
| Compound | Structure | TEAD Transcriptional Inhibition (%) at 100 µM[3] | Thiol Conjugation IC50 (µM) | NCI-H226 Proliferation GI50 (µM) |
| Niflumic Acid (3a) | 2-{[3-(Trifluoromethyl)phenyl]amino}nicotinic acid | No Inhibition | 29.87 | >100 |
| 5a | 1-(2-{[3-(Trifluoromethyl)phenyl]amino}pyridin-3-yl)prop-2-en-1-one | 95 | 5.82 | 1.8 |
| 5b | 1-(2-{[2-Methoxy-5-(trifluoromethyl)phenyl]amino}pyridin-3-yl)prop-2-en-1-one | 98 | 1.04 | 26.3 |
| 5c | 1-(2-{[3-(Trifluoromethyl)phenyl]amino}phenyl)prop-2-en-1-one | Lower than 5b | ND | ND |
| 5d | 1-(2-{[5-Fluoro-2-methoxyphenyl]amino}pyridin-3-yl)prop-2-en-1-one | Similar to 5b | ND | ND |
| 5e | 1-(2-{[5-Chloro-2-methoxyphenyl]amino}pyridin-3-yl)prop-2-en-1-one | Similar to 5b | ND | ND |
| 5f | 1-(2-{[2-Methoxy-5-methylphenyl]amino}pyridin-3-yl)prop-2-en-1-one | Slightly reduced from 5b | ND | ND |
| 5g | 1-(2-{[5-(Azetidin-1-ylcarbonyl)-2-methoxyphenyl]amino}pyridin-3-yl)prop-2-en-1-one | Improved at 25 µM | ND | ND |
| 5h | 1-(2-{[2-Methoxy-5-(pyrrolidin-1-ylcarbonyl)phenyl]amino}pyridin-3-yl)prop-2-en-1-one | Improved at 25 µM | ND | ND |
| 5i | 1-(2-{[2-Methoxy-5-(piperidin-1-ylcarbonyl)phenyl]amino}pyridin-3-yl)prop-2-en-1-one | Improved at 25 µM | ND | ND |
| 5k | 1-(2-{[2-Isopropoxy-5-(trifluoromethyl)phenyl]amino}pyridin-3-yl)prop-2-en-1-one | 97 | 0.32 | 66.1 |
| 6a | 1-(2-{[3-(Trifluoromethyl)phenyl]amino}pyridin-3-yl)propan-1-one | Weak Inhibition | ND | ND |
| TED-347 | A known covalent TEAD inhibitor | 61.8 | 0.3 | 0.1 |
| *ND: Not Determined |
Structure-Activity Relationship (SAR) Analysis
The data reveals several key insights into the structure-activity relationship of these niflumic acid analogs:
-
Covalent Modification is Key: The introduction of an acryloyl group, a Michael acceptor, in compounds like 5a and 5b dramatically increased their TEAD transcriptional inhibitory activity compared to the parent compound, niflumic acid (3a ). This is further supported by the weak activity of compound 6a , which has a saturated propanone group instead of the acryloyl moiety. This highlights the importance of covalent bonding to the conserved cysteine residue in the TEAD palmitate pocket for potent inhibition.
-
Substitution on the Phenyl Ring Influences Potency:
-
A methoxy (B1213986) group at the ortho position of the phenyl ring, as in 5b , which is predicted to face the hydrophilic side pocket, improved inhibitory activity compared to analogs without it.
-
Replacing the trifluoromethyl (CF3) group with other substituents like fluorine, chlorine, or a methyl group (5d-f ) resulted in similar or slightly reduced activity.
-
The introduction of bulkier amide groups (5g-i ) improved inhibitory activity at lower concentrations (25 µM), suggesting a better fit within the hydrophobic main pocket.
-
Modifying the ortho-methoxy group to a bulkier isopropoxy group in compound 5k led to a significant increase in potency in the thiol conjugation assay (IC50 = 0.32 µM).
-
Experimental Protocols
TEAD Reporter Assay
The TEAD transcriptional inhibitory activity of the synthesized niflumic acid derivatives was evaluated using a TEAD reporter assay. Specific details of the cell line, reporter construct, and assay conditions would be as described in the primary literature. Generally, such assays involve cells co-transfected with a TEAD-responsive luciferase reporter plasmid and a constitutively active YAP mutant. The cells are then treated with the test compounds, and the luciferase activity is measured to determine the extent of TEAD inhibition.
Thiol Conjugation Assay
The ability of the compounds to covalently bind to the conserved cysteine residue in the TEAD palmitate pocket was assessed using a thiol conjugation assay. This assay typically involves incubating the test compound with a source of TEAD protein and a thiol-reactive probe. The IC50 value is then determined by measuring the concentration of the compound required to inhibit 50% of the thiol conjugation reaction.
Cell Proliferation Assay
The anti-proliferative effects of the niflumic acid analogs were determined using a standard cell viability assay, such as the MTT or CellTiter-Glo assay, on the NCI-H226 mesothelioma cell line. Cells are seeded in 96-well plates, treated with a serial dilution of the test compounds, and incubated for a specified period. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is then calculated from the dose-response curves.
Visualizing the Hippo Pathway and Inhibitor Action
The following diagrams illustrate the Hippo signaling pathway and the mechanism of action of the niflumic acid-based TEAD inhibitors.
References
- 1. Targeting the Central Pocket in Human Transcription Factor TEAD as a Potential Cancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.uos.ac.kr [pure.uos.ac.kr]
Cross-Validation of Tead-IN-10 Effects in Different Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. This dysregulation often leads to the hyperactivation of the transcriptional coactivators YAP and TAZ, which then associate with the TEAD family of transcription factors to drive the expression of genes promoting cell proliferation and survival. Consequently, inhibiting the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of Tead-IN-10, a covalent TEAD inhibitor, and its effects across different cancer types, alongside a comparison with other notable TEAD inhibitors.
The Hippo-YAP-TEAD Signaling Pathway and Point of Intervention
The core of the Hippo pathway consists of a kinase cascade that, when active, phosphorylates and inactivates YAP and TAZ, leading to their cytoplasmic retention and degradation. In many cancers, this pathway is silenced, allowing YAP/TAZ to translocate to the nucleus and bind to TEAD transcription factors, initiating a pro-tumorigenic transcriptional program. This compound and other TEAD inhibitors are designed to disrupt this critical interaction.
Figure 1: Simplified Hippo-YAP-TEAD signaling pathway and the inhibitory action of this compound.
Comparative Efficacy of this compound and Other TEAD Inhibitors
This compound, also identified as "compound 15" in foundational research, is a covalent inhibitor that targets a conserved cysteine in the palmitate-binding pocket of TEAD proteins. This covalent modification disrupts the interaction between TEAD and YAP/TAZ. The following tables summarize the in vitro efficacy of this compound and its more optimized analog, MYF-03-176 ("compound 22"), in comparison to other known TEAD inhibitors.
Table 1: Biochemical Inhibitory Activity against TEAD Isoforms
| Compound | TEAD1 IC50 (nM) | TEAD2 IC50 (nM) | TEAD3 IC50 (nM) | TEAD4 IC50 (nM) | Reference |
| This compound (compound 15) | 14 | 179 | 4 | N/A | [1] |
| MYF-03-176 (compound 22) | 47 | 275 | 32 | 71 | [2] |
N/A: Data not available.
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | Assay | IC50 (nM) | Reference |
| This compound (compound 15) | Breast Cancer | MCF-7 | Reporter Assay | ≤10 | [3] |
| MYF-03-176 (compound 22) | Mesothelioma | NCI-H226 | Reporter Assay | 17 ± 5 | [4] |
| MYF-03-176 (compound 22) | Mesothelioma | NCI-H226 | Cell Viability | 9 | [5] |
| K-975 | Mesothelioma | NCI-H226 | Cell Viability | ~20 | [6] |
| VT-103 | Mesothelioma | NCI-H226 | Cell Viability | ~50 | [6] |
| MGH-CP1 | Mesothelioma | NCI-H226 | Cell Viability | >1000 | [6] |
| MYF-01-37 | Mesothelioma | NCI-H226 | Cell Viability | ~500 | [6] |
| GNE-7883 | Mesothelioma | NCI-H226 | Cell Viability | ~10 | [7] |
| GNE-7883 | Ovarian Cancer | OVCAR-8 | Cell Viability | ~5 | [7] |
| GNE-7883 | Breast Cancer | MDA-MB-231 | Cell Viability | ~20 | [7] |
Table 3: In Vivo Efficacy of a this compound Analog
An optimized analog of this compound, MYF-03-176, has demonstrated significant anti-tumor activity in a xenograft model.
| Compound | Cancer Model | Dosing | Outcome | Reference |
| MYF-03-176 | NCI-H226 Mesothelioma Xenograft | 30 mg/kg, p.o., twice daily | 54% average tumor regression | [2] |
| MYF-03-176 | NCI-H226 Mesothelioma Xenograft | 75 mg/kg, p.o., twice daily | 68% average tumor regression | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate TEAD inhibitors.
General Workflow for Evaluating TEAD Inhibitors
Figure 2: Generalized experimental workflow for the preclinical evaluation of TEAD inhibitors.
1. TEAD Isoform Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the activity of purified TEAD isoforms.
-
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the disruption of the YAP-TEAD interaction.
-
General Protocol:
-
Recombinant, purified TEAD protein (e.g., TEAD1, TEAD2, TEAD3, TEAD4) is incubated with a fluorescently labeled YAP-derived peptide.
-
The test compound (e.g., this compound) is added at various concentrations.
-
After an incubation period, the TR-FRET signal is measured. A decrease in the signal indicates inhibition of the YAP-TEAD interaction.
-
IC50 values are calculated from the dose-response curves.
-
2. TEAD Reporter Gene Assay (Cell-Based)
This assay quantifies the inhibition of TEAD-dependent transcriptional activity within a cellular context.
-
Principle: Cancer cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing multiple TEAD-binding sites.
-
General Protocol:
-
Reporter cells (e.g., NCI-H226 with a TEAD-responsive luciferase reporter) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), a luciferase substrate is added.
-
Luminescence is measured using a plate reader. A decrease in luminescence indicates inhibition of TEAD transcriptional activity.
-
IC50 values are determined from the resulting dose-response curves.[3]
-
3. Cell Viability/Proliferation Assay (Cell-Based)
This assay assesses the effect of the inhibitor on the growth and survival of cancer cells.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels, which is an indicator of metabolically active cells.
-
General Protocol:
-
Cancer cell lines (e.g., NCI-H226, NCI-H2052) are seeded in 96-well plates.
-
The cells are treated with the test compound at various concentrations.
-
The plates are incubated for an extended period (e.g., 5 days) to allow for effects on cell proliferation.
-
The CellTiter-Glo® reagent is added to the wells, and after a brief incubation to stabilize the luminescent signal, the luminescence is measured.
-
A decrease in signal corresponds to a reduction in the number of viable cells. IC50 values are calculated based on the dose-response data.[2]
-
4. In Vivo Xenograft Model
This assay evaluates the anti-tumor efficacy of the compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
-
General Protocol:
-
Human cancer cells (e.g., NCI-H226) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The test compound is administered (e.g., orally, twice daily) for a specified duration (e.g., 28 days).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the percentage of tumor growth inhibition or regression is calculated.[2]
-
Conclusion
This compound and its derivatives represent a promising class of covalent TEAD inhibitors. The available data demonstrates their potent biochemical and cellular activity, particularly in cancer models with a dysregulated Hippo pathway, such as mesothelioma. The in vivo efficacy of the optimized analog, MYF-03-176, further underscores the therapeutic potential of targeting the TEAD palmitate-binding pocket. This guide provides a foundational comparison of this compound's effects and the methodologies used for its evaluation. Further cross-validation in a broader range of cancer types and head-to-head comparisons with other clinical-stage TEAD inhibitors will be crucial in defining its therapeutic niche.
References
- 1. embopress.org [embopress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYF-03-176 | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tead-IN-10 and Verteporfin in the Inhibition of TEAD Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of the TEA Domain (TEAD) family of transcription factors: Tead-IN-10 and verteporfin. While both compounds effectively modulate TEAD activity, a critical downstream effector of the Hippo signaling pathway, they do so through distinct mechanisms, exhibiting different potency and specificity profiles. This document summarizes the available quantitative data, outlines their mechanisms of action, provides detailed experimental protocols for their evaluation, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound and verteporfin represent two distinct strategies for targeting TEAD transcription factors, which are crucial for cell proliferation and tumorigenesis. This compound is a covalent inhibitor that directly targets TEAD proteins, exhibiting high potency with nanomolar efficacy. In contrast, verteporfin, a clinically approved drug for photodynamic therapy, disrupts the interaction between TEAD and its co-activator YAP by binding to YAP, thereby indirectly inhibiting TEAD-mediated transcription. The available data suggests that this compound is a more direct and potent inhibitor of TEAD itself, while verteporfin's effects are broader and its potency in cellular assays can be influenced by various factors.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and verteporfin. It is important to note that a direct head-to-head comparison of IC50 values is challenging due to the different assays and cell lines used in various studies.
Table 1: Inhibitory Activity of this compound against TEAD Isoforms
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | TEAD1 | 14 | Biochemical Assay |
| This compound | TEAD2 | 179 | Biochemical Assay |
| This compound | TEAD3 | 4 | Biochemical Assay |
Table 2: Cellular Activity of Verteporfin in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Type |
| Verteporfin | OVCAR3 (Ovarian Cancer) | 10.55 | MTT Assay (72h)[1] |
| Verteporfin | OVCAR8 (Ovarian Cancer) | 17.92 | MTT Assay (72h)[1] |
| Verteporfin | 92.1 (Uveal Melanoma) | 4.67 | MTS Assay (72h) |
| Verteporfin | Mel 270 (Uveal Melanoma) | 6.43 | MTS Assay (72h) |
| Verteporfin | Omm 1 (Uveal Melanoma) | 5.89 | MTS Assay (72h) |
| Verteporfin | Omm 2.3 (Uveal Melanoma) | 7.27 | MTS Assay (72h) |
Mechanism of Action
This compound: Covalent Inhibition of TEAD
This compound is a potent and selective covalent inhibitor of TEAD transcription factors. Its mechanism involves the formation of a covalent bond with a specific cysteine residue within the palmitate-binding pocket of TEAD proteins. This irreversible binding allosterically disrupts the interaction between TEAD and its co-activator YAP, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival.
Verteporfin: Disruption of the YAP-TEAD Interaction
Verteporfin, a benzoporphyrin derivative, inhibits TEAD activity through a different mechanism. It does not directly bind to TEAD but instead interacts with the transcriptional co-activator YAP[2][3]. This binding is thought to induce a conformational change in YAP, preventing its association with TEAD transcription factors[3]. By disrupting the YAP-TEAD complex, verteporfin effectively blocks the transcriptional program driven by this complex, leading to anti-proliferative effects. Furthermore, some studies suggest that verteporfin can promote the cytoplasmic sequestration of YAP by up-regulating 14-3-3σ, a protein that binds to and retains YAP in the cytoplasm[2].
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Figure 1: The Hippo-YAP-TEAD signaling pathway and points of intervention for this compound and verteporfin.
Figure 2: A generalized experimental workflow for evaluating the effects of this compound and verteporfin on TEAD activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare this compound and verteporfin.
Luciferase Reporter Assay for TEAD Transcriptional Activity
This assay quantitatively measures the transcriptional activity of TEAD in response to inhibitor treatment.
a. Principle: A reporter plasmid containing a luciferase gene under the control of a TEAD-responsive promoter (e.g., a synthetic promoter with multiple TEAD binding sites like 8xGTIIC or a natural promoter of a TEAD target gene like CTGF) is transfected into cells. The binding of the YAP-TEAD complex to this promoter drives luciferase expression. Inhibition of TEAD activity by the compounds results in decreased luciferase expression, which is measured as a reduction in luminescence.
b. Materials:
-
Mammalian cell line (e.g., HEK293T, MCF-7)
-
TEAD-responsive luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound and Verteporfin
-
Dual-Luciferase Reporter Assay System
-
Luminometer
c. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or verteporfin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This assay is used to qualitatively or semi-quantitatively assess the effect of the inhibitors on the physical interaction between YAP and TEAD proteins.
a. Principle: An antibody specific to either YAP or TEAD is used to pull down the protein from cell lysates. If the two proteins are interacting, the other protein will be co-precipitated. The presence of the co-precipitated protein is then detected by Western blotting.
b. Materials:
-
Mammalian cell line expressing YAP and TEAD
-
This compound and Verteporfin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-YAP, anti-TEAD, and control IgG
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
c. Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound, verteporfin, or vehicle control for a specified time. Lyse the cells in ice-cold lysis buffer.
-
Pre-clearing: Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-YAP or anti-TEAD antibody (or control IgG) overnight at 4°C with gentle rotation.
-
Bead Binding: Add protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the co-precipitated protein (e.g., probe with anti-TEAD if YAP was immunoprecipitated).
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following inhibitor treatment.
a. Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
b. Materials:
-
Mammalian cell line
-
This compound and Verteporfin
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well plate reader
c. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or verteporfin. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader[4][5].
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Conclusion
Both this compound and verteporfin are valuable tools for studying the role of TEAD transcription factors in health and disease. This compound offers a direct and potent means of inhibiting TEAD activity through covalent modification, making it a powerful research tool for dissecting TEAD-specific functions. Verteporfin, while acting indirectly by targeting YAP, has the advantage of being a clinically approved drug, which opens avenues for its repurposing in cancer therapy. The choice between these two inhibitors will depend on the specific research question, with this compound being more suitable for studies requiring direct and potent TEAD inhibition, and verteporfin being relevant for translational studies and exploring the broader consequences of disrupting the YAP-TEAD axis. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential therapeutic applications of these two important classes of TEAD inhibitors.
References
- 1. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
Safety Operating Guide
Personal protective equipment for handling Tead-IN-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Tead-IN-10, a potent covalent inhibitor used in cancer research. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination. Given that detailed toxicological data for new chemical entities are often limited, it is prudent to handle this compound as a highly potent active pharmaceutical ingredient (HPAPI).[1]
Personal Protective Equipment (PPE)
The primary goal of PPE is to establish a barrier between the handler and the potent compound. The following table outlines the mandatory PPE for handling this compound, particularly in its powder form, which poses the greatest risk of exposure through inhalation.[1]
| PPE Category | Item | Specifications and Use |
| Respiratory Protection | Respirator | An N95 mask is a minimum requirement. For operations with a higher risk of aerosolization, a full-face respirator with appropriate cartridges is necessary.[2][3] |
| Eye and Face Protection | Safety Goggles & Face Shield | Snug-fitting safety goggles are crucial to prevent eye contact with chemical splashes or fumes. A face shield should be worn in conjunction with goggles to protect the rest of the face.[2] |
| Hand Protection | Double Gloves (Chemotherapy-rated) | Two pairs of chemotherapy-rated nitrile or neoprene gloves are required. The inner glove should be worn under the gown cuff, and the outer glove over the cuff to ensure no skin is exposed.[3][4][5] Gloves should be changed regularly or immediately if contaminated.[5] |
| Body Protection | Disposable Gown | A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[4][5] Standard lab coats are not sufficient. |
| Additional Protection | Head, Shoe, and Sleeve Covers | Disposable covers for hair, shoes, and sleeves should be used to minimize the risk of powder settling on personal clothing or hair.[4] |
Operational Plan for Handling this compound
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. trimaco.com [trimaco.com]
- 3. pogo.ca [pogo.ca]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
